2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)5-7-6-15-10(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNODPPFELQGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187840 | |
| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-68-9 | |
| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of a key thioamide intermediate, followed by the construction of the thiazole core via the Hantzsch thiazole synthesis, and culminating in the hydrolysis of the resulting ester to the target carboxylic acid. Detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations are provided to facilitate the reproduction of this synthesis.
I. Overall Synthetic Pathway
The synthesis of this compound is accomplished through a convergent three-step sequence. The logical flow of this synthesis is depicted below.
Caption: Overall synthetic workflow for this compound.
II. Data Presentation
The following tables summarize the key reagents, intermediates, and the final product of the synthesis, along with expected yields and key physical properties based on analogous reactions reported in the literature.
Table 1: Summary of Reagents and Products
| Step | Starting Material(s) | Reagent(s) | Product |
| 1 | 2-Cyanopyridine | Hydrogen Sulfide, Pyridine, Ethanol | Pyridine-2-carbothioamide |
| 2 | Pyridine-2-carbothioamide, Ethyl 4-chloroacetoacetate | Ethanol | Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate |
| 3 | Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate | Sodium Hydroxide, Hydrochloric Acid | This compound |
Table 2: Quantitative Data and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |
| Pyridine-2-carbothioamide | C₆H₆N₂S | 138.19 | Yellow solid | 85-95 | 142-145 |
| Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate | C₁₂H₁₂N₂O₂S | 248.30 | Solid | 70-80 | Not Reported |
| This compound | C₁₀H₈N₂O₂S | 220.25 | Solid | >90 | Not Reported |
III. Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and provide a detailed methodology for each step of the synthesis.
Step 1: Synthesis of Pyridine-2-carbothioamide
This procedure details the conversion of a nitrile to a thioamide using hydrogen sulfide gas in a basic medium.
Caption: Experimental workflow for the synthesis of Pyridine-2-carbothioamide.
Materials:
-
2-Cyanopyridine
-
Pyridine
-
Ethanol
-
Hydrogen sulfide (gas)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2-cyanopyridine in a 1:1 mixture of pyridine and ethanol.
-
Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S.
-
Remove the solvents under reduced pressure to obtain a crude solid.
-
Dissolve the crude product in deionized water and acidify with 1 M hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum over anhydrous sodium sulfate to yield pyridine-2-carbothioamide.
Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
This step involves the Hantzsch thiazole synthesis, a condensation reaction between the thioamide and an α-haloester to form the thiazole ring.[1]
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 4-chloroacetoacetate
-
Absolute ethanol
-
Sodium bicarbonate solution (10%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carbothioamide and an equimolar amount of ethyl 4-chloroacetoacetate to absolute ethanol.[1]
-
Heat the mixture to reflux and maintain for 5 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into cold water.[1]
-
Neutralize the solution with a 10% aqueous solution of sodium bicarbonate.[1]
-
Collect the resulting precipitate by vacuum filtration, wash with deionized water, and recrystallize from ethanol to obtain ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.[1]
Step 3: Synthesis of this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Caption: Experimental workflow for the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
-
Ethanol
-
Sodium hydroxide (1 M aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Deionized water
Procedure:
-
Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.
-
Add an excess of 1 M aqueous sodium hydroxide solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.
IV. Concluding Remarks
The synthetic route outlined in this guide provides a reliable and reproducible method for the preparation of this compound. The procedures are based on well-established chemical reactions and can be performed in a standard organic chemistry laboratory. The quantitative data provided, while based on analogous reactions, offer a reasonable expectation for the yields of each step. Researchers and scientists in the field of drug development can utilize this guide as a foundational resource for obtaining this and structurally related compounds for further investigation.
References
In-depth Technical Guide: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
CAS Number: 34272-68-9
Molecular Formula: C₁₀H₈N₂O₂S
Molecular Weight: 220.25 g/mol
Overview
This document provides a technical overview of the chemical compound 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. Due to a notable lack of comprehensive studies on this specific molecule in publicly available scientific literature, this guide will focus on the foundational chemical information and draw contextual insights from research on structurally related compounds. The primary CAS number for this compound is confirmed as 34272-68-9.[1][2]
Chemical Structure and Properties
The molecular structure of this compound consists of a pyridine ring linked to a thiazole ring, which in turn is substituted with an acetic acid group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [1] |
| Molecular Weight | 220.25 | [3][4] |
| Appearance | Solid (form not specified) | [3] |
Synthesis
A detailed, experimentally validated synthesis protocol for this compound is not described in the currently accessible scientific literature. However, the synthesis of structurally similar pyridinyl-thiazole derivatives often involves the Hantzsch thiazole synthesis or related condensation reactions. A plausible, though unverified, synthetic approach is outlined below.
Postulated Synthesis Workflow
A potential synthetic route could involve the reaction of a pyridine-2-carboxamide or a related derivative with a 4-haloacetoacetate ester to form the thiazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
References
In-depth Technical Guide on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid: Current State of Research
IUPAC Name: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
This technical guide addresses the current state of scientific knowledge regarding the compound this compound. Despite a comprehensive search of scientific literature and patent databases, it appears that this specific molecule has not been the subject of extensive published research. Therefore, a detailed in-depth guide with extensive quantitative data, specific experimental protocols, and established signaling pathways directly pertaining to this compound cannot be compiled at this time.
However, the structural motifs present in this compound, namely the pyridine and thiazole rings, are prevalent in a wide range of biologically active molecules. Research on analogous compounds provides valuable insights into the potential properties and activities of this compound. This guide will summarize the general synthesis strategies and observed biological activities of closely related pyridine-thiazole derivatives to offer a contextual understanding for researchers, scientists, and drug development professionals.
General Synthesis of Pyridine-Thiazole Derivatives
The synthesis of compounds containing the 2-(pyridin-2-yl)thiazole scaffold is well-established in the chemical literature. A common and versatile method is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thioamide with an α-haloketone.
A plausible synthetic route to this compound and its derivatives is outlined below. This represents a generalized workflow and specific reaction conditions would require optimization.
Caption: Generalized Hantzsch synthesis for this compound.
Potential Biological Activities of Pyridine-Thiazole Derivatives
Based on studies of structurally similar compounds, this compound could be hypothesized to exhibit a range of biological activities. The following sections summarize the activities observed for related pyridine-thiazole derivatives.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of pyridine and thiazole-containing compounds. These derivatives have been shown to be effective against a variety of bacterial and fungal strains. The mechanism of action is often attributed to the ability of the heterocyclic rings to interact with essential enzymes or cellular structures in microorganisms.
Table 1: Hypothetical Antimicrobial Activity Data Presentation
| Compound Class | Organism | MIC (µg/mL) |
| Pyridine-thiazole derivatives | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Candida albicans | Data not available |
Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.
A generalized experimental workflow for screening antimicrobial activity is depicted below.
Caption: Typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
The pyridine and thiazole moieties are also present in compounds with demonstrated anti-inflammatory effects. The potential mechanism of action could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
Table 2: Hypothetical Anti-inflammatory Activity Data Presentation
| Compound Class | Assay | IC₅₀ (µM) |
| Pyridine-thiazole derivatives | COX-1 Inhibition | Data not available |
| COX-2 Inhibition | Data not available | |
| 5-LOX Inhibition | Data not available |
Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.
Enzyme Inhibition
The pyridine-thiazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes, including kinases. The nitrogen and sulfur atoms of the heterocyclic rings can act as hydrogen bond acceptors or donors, facilitating binding to the active site of target enzymes.
Table 3: Hypothetical Enzyme Inhibition Data Presentation
| Compound Class | Target Enzyme | IC₅₀ (nM) |
| Pyridine-thiazole derivatives | Kinase X | Data not available |
| Kinase Y | Data not available |
Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.
A conceptual signaling pathway that could potentially be modulated by a pyridine-thiazole derivative acting as a kinase inhibitor is shown below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols
While specific protocols for this compound are not available, researchers can refer to established methodologies for the synthesis and biological evaluation of related heterocyclic compounds.
General Protocol for Hantzsch Thiazole Synthesis:
-
Dissolve the α-haloketone (e.g., ethyl 4-chloroacetoacetate) in a suitable solvent such as ethanol.
-
Add an equimolar amount of the thioamide (e.g., pyridine-2-carbothioamide).
-
The reaction mixture is typically heated under reflux for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification techniques like column chromatography.
-
For the synthesis of the carboxylic acid, the resulting ester is subjected to hydrolysis, usually by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under conditions optimal for the growth of the microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Protocol for In Vitro Enzyme Inhibition Assay:
-
The assay is typically performed in a microplate format.
-
The reaction mixture contains the target enzyme, its substrate, and a suitable buffer.
-
The test compound, at various concentrations, is pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time, often using a spectrophotometric or fluorometric method.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable equation.
Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:
-
Confirmation of its synthesis and thorough characterization of its physicochemical properties.
-
Screening for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
-
For any observed activities, determination of quantitative measures such as MIC and IC₅₀ values.
-
Elucidation of the mechanism of action and identification of any specific molecular targets or signaling pathways involved.
Such studies would be essential to uncover the therapeutic potential of this specific compound and to contribute to the broader understanding of the structure-activity relationships within the pyridine-thiazole class of molecules.
An In-depth Technical Guide to the Structure Elucidation of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. The document outlines the expected outcomes from key spectroscopic techniques and provides detailed experimental protocols.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-4-acetic acid moiety. The structural confirmation of such molecules is paramount in drug discovery and development to ensure identity, purity, and to understand structure-activity relationships. This guide details the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy for the unambiguous structural determination of this compound.
Molecular Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 34272-68-9[1]
-
Molecular Formula: C₁₀H₈N₂O₂S
-
Molecular Weight: 220.25 g/mol
The elucidation of this structure involves the confirmation of the pyridine and thiazole ring systems, the acetic acid side chain, and their specific connectivity.
Data Presentation
The following tables summarize the expected quantitative data from various analytical techniques for the structural confirmation of this compound. These values are predicted based on the analysis of similar structures and functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-6' (Pyridine) |
| ~8.00 | td | 1H | H-4' (Pyridine) |
| ~7.90 | d | 1H | H-3' (Pyridine) |
| ~7.50 | s | 1H | H-5 (Thiazole) |
| ~7.45 | ddd | 1H | H-5' (Pyridine) |
| ~3.80 | s | 2H | -CH₂- (Acetic Acid) |
| ~12.50 | br s | 1H | -COOH (Acetic Acid) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | -COOH (Carboxylic Acid) |
| ~165.0 | C-2 (Thiazole) |
| ~150.0 | C-2' (Pyridine) |
| ~149.5 | C-6' (Pyridine) |
| ~148.0 | C-4 (Thiazole) |
| ~137.5 | C-4' (Pyridine) |
| ~125.0 | C-5' (Pyridine) |
| ~121.0 | C-3' (Pyridine) |
| ~118.0 | C-5 (Thiazole) |
| ~35.0 | -CH₂- (Acetic Acid) |
Table 3: Key FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1570, ~1470 | Medium | C=C and C=N stretches (Aromatic Rings) |
| ~1300-1200 | Medium | C-O stretch (Carboxylic Acid) |
| ~900-650 | Medium | C-H out-of-plane bending (Aromatic Rings) |
Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)
| Mode | m/z Ratio (Predicted) | Assignment |
| Positive (ESI+) | 221.0334 | [M+H]⁺ |
| Positive (ESI+) | 243.0153 | [M+Na]⁺ |
| Negative (ESI-) | 219.0177 | [M-H]⁻ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Set the spectral width to cover a range of 0-14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Use a spectral width of 0-200 ppm and employ proton decoupling.
-
Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
-
4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Protocol:
-
Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
4.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for further structural confirmation.
-
Visualization of Workflows and Relationships
5.1 Structure Elucidation Workflow
5.2 Spectroscopic Data Correlation
Conclusion
The combination of mass spectrometry, FT-IR, and NMR spectroscopy provides a powerful and comprehensive approach for the definitive structure elucidation of this compound. By following the detailed protocols and correlating the expected data as outlined in this guide, researchers can confidently confirm the chemical structure of this and related compounds, which is a critical step in the process of drug discovery and chemical research.
References
An In-depth Technical Guide on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
This guide provides a detailed overview of the physicochemical properties of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for experimental design, dosage calculations, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | Deduced from structure |
| Molecular Weight | 220.25 g/mol | |
| CAS Number | 34272-68-9 | [1] |
Determination of Molecular Weight
The molecular weight of a compound is a critical parameter, calculated by summing the atomic weights of all atoms in its molecular formula.
The molecular weight of this compound was determined based on its molecular formula, C₁₀H₈N₂O₂S. The calculation involves the following steps:
-
Identify the constituent elements: The molecule is composed of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).
-
Determine the number of atoms for each element:
-
Carbon: 10
-
Hydrogen: 8
-
Nitrogen: 2
-
Oxygen: 2
-
Sulfur: 1
-
-
Use the standard atomic weights of the elements:
-
C: 12.011 u
-
H: 1.008 u
-
N: 14.007 u
-
O: 15.999 u
-
S: 32.06 u
-
-
Calculate the total molecular weight:
-
(10 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999) + (1 * 32.06) = 220.25 g/mol
-
This calculated molecular weight is consistent with values reported for its isomers, such as 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid.
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its name.
Caption: Workflow for calculating molecular weight.
References
In-Depth Technical Guide: Solubility of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a critical physicochemical property for its development as a potential therapeutic agent. The document outlines the predicted solubility profile based on the compound's structure, details experimental protocols for its quantitative determination, and presents a logical framework for understanding the factors that govern its solubility.
Predicted Physicochemical Properties and Solubility Profile
While specific, publicly available experimental solubility data for this compound is scarce, its molecular structure allows for a qualitative prediction of its solubility behavior.
Molecular Structure Analysis: The compound is an amphoteric molecule, containing both a basic pyridine ring and an acidic carboxylic acid functional group. The presence of the thiazole ring contributes to its aromatic and heterocyclic character.
Expected Solubility Characteristics:
-
pH-Dependent Aqueous Solubility: The solubility of this compound in aqueous media is anticipated to be highly dependent on pH.
-
Acidic Conditions (Low pH): The pyridine nitrogen is expected to be protonated, forming a more water-soluble cationic salt.
-
Alkaline Conditions (High pH): The carboxylic acid group will deprotonate to form a carboxylate anion, which should also lead to enhanced aqueous solubility.
-
Isoelectric Point (pI): The compound will likely exhibit its lowest aqueous solubility at its isoelectric point, where the net charge is zero.
-
-
Solubility in Organic Solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with both the pyridine and carboxylic acid moieties.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are known for their broad-ranging solvating capacity and are likely to effectively dissolve the compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the compound is predicted to have poor solubility in nonpolar solvents.
-
Experimental Determination of Solubility
Accurate characterization of the solubility of this compound requires rigorous experimental evaluation. The following protocols are recommended.
Materials and Equipment
-
High-purity this compound
-
A range of solvents:
-
Aqueous buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0)
-
Organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)
-
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Vortex mixer
-
Micro-centrifuge or centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
-
Standard laboratory glassware and consumables
Experimental Protocols
The shake-flask method is the definitive technique for determining the intrinsic solubility of a compound at equilibrium.
Methodology:
-
System Preparation: Dispense a precise volume (e.g., 1 mL) of the selected solvent into multiple vials.
-
Compound Addition: Add an excess amount of this compound to each vial to create a slurry, ensuring that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection and Preparation: Carefully collect a known volume of the clear supernatant, avoiding any disturbance of the solid pellet. Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Reporting: Express the solubility as the mean concentration (e.g., in µg/mL or mg/mL) of at least three replicate experiments.
Kinetic solubility assays are valuable in the early stages of drug discovery for rapidly assessing the solubility of numerous compounds.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the aqueous buffer of interest to the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate wells to achieve a range of final concentrations.
-
Incubation and Detection: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the amount of precipitate formed using nephelometry (light scattering) or turbidimetry.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.
Data Presentation
For clear and concise communication of results, all quantitative solubility data should be organized into a structured table.
Table 1: Solubility Data for this compound
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Phosphate Buffer | 25 | 2.0 | [Experimental Data] | Shake-Flask |
| Phosphate Buffer | 25 | 7.4 | [Experimental Data] | Shake-Flask |
| Phosphate Buffer | 25 | 9.0 | [Experimental Data] | Shake-Flask |
| Methanol | 25 | N/A | [Experimental Data] | Shake-Flask |
| Ethanol | 25 | N/A | [Experimental Data] | Shake-Flask |
| Acetonitrile | 25 | N/A | [Experimental Data] | Shake-Flask |
| DMSO | 25 | N/A | [Experimental Data] | Shake-Flask |
| Phosphate Buffer | 25 | 7.4 | [Experimental Data] | Kinetic |
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Relationships in Solubility
This diagram illustrates the primary factors that influence the solubility of this compound.
Caption: Key Factors Affecting Compound Solubility.
The Rise of Thiazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, offers a unique combination of electronic properties and synthetic versatility that has made it a focal point for researchers and drug development professionals.[1][2] This technical guide provides an in-depth exploration of novel thiazole-based compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4]
Quantitative Biological Activity of Novel Thiazole Derivatives
The following tables summarize the biological activities of recently developed thiazole-based compounds across various therapeutic areas.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Dasatinib | Various | Varies | BCR-ABL, Src family kinases | [3][5] |
| Ixazomib | Various | Varies | Proteasome | [3] |
| Compound 3b | Leukemia HL-60(TB) | 0.086 (PI3Kα), 0.221 (mTOR) | PI3Kα/mTOR | [6][7] |
| Compound 3e | Leukemia HL-60(TB) | - | PI3Kα/mTOR | [6][7] |
| Compound 5k | MDA-MB-231 | 0.176 | Metastatic cell migration | [8] |
| Compound 11c | HepG-2 | ~4 µg/mL | - | [9] |
| Compound 6g | HepG-2 | ~7 µg/mL | - | [9] |
| Compound 11c | MCF-7 | ~3 µg/mL | - | [9] |
| Compound 6g | MCF-7 | ~4 µg/mL | - | [9] |
| Compound 4 | MCF-7 | 5.73 | VEGFR-2 | [10] |
| Compound 4 | MDA-MB-231 | 12.15 | VEGFR-2 | [10] |
| Thiazole-Pyridine Hybrid 23 | MCF-7 | 5.71 | - | [11] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Organism(s) | MIC Range | Reference |
| Thiazole-Based Thiazolidinones | Gram-positive and Gram-negative bacteria | 2.3 - 39.8 µmol/ml x 10⁻² | [12] |
| Thiazole-Based Thiazolidinones | Fungi | 0.3 - 38.6 µmol/ml x 10⁻² | [12] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) | S. aureus, E. coli | 16.1 µM | [13] |
| Benzo[d]thiazole derivatives (13 & 14) | Gram-positive and Gram-negative bacteria, Fungi | 50 - 75 µg/mL | [14] |
Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound | Enzyme | IC50 | Reference |
| Compound 10 | Acetylcholinesterase (AChE) | 103.24 nM | [15] |
| Compound 16 | Acetylcholinesterase (AChE) | 108.94 nM | [15] |
| Compound 3b | PI3Kα | 0.086 µM | [7] |
| Compound 3b | mTOR | 0.221 µM | [7] |
| Compound 4 | VEGFR-2 | 0.093 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the evaluation of thiazole-based compounds.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains a fundamental and widely used method for constructing the thiazole ring.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1]
Synthesis of 2-amino-4-phenylthiazole:
-
Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.[1]
-
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture on a hot plate with stirring.
-
Monitor the reaction until completion.
-
After cooling, collect the resulting solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a 5% sodium carbonate solution and then with water.
-
Dry the purified 2-amino-4-phenylthiazole.
-
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HepG-2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Kinase Inhibition Assay
Many thiazole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy.[4][16]
-
Procedure:
-
Prepare a reaction mixture containing the target kinase (e.g., PI3Kα, mTOR, VEGFR-2), a substrate, and ATP in a suitable buffer.[6][7][10]
-
Add the test thiazole compound at various concentrations.
-
Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Procedure:
-
Prepare serial dilutions of the thiazole compounds in a liquid growth medium in 96-well microtiter plates.[12]
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).[12]
-
Incubate the plates under appropriate conditions (temperature and time).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[12]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which thiazole compounds exert their effects is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Crystal Structure Analysis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid: A Technical Overview
Disclaimer: The crystal structure for the specific compound of interest, 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, is not publicly available in the reviewed scientific literature. This guide therefore presents a detailed analysis of a closely related structure, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid , to serve as an illustrative example of the crystallographic data and experimental protocols relevant to this class of compounds. The following data and methodologies are based on the published crystal structure of this analogue.
This technical guide provides a comprehensive overview of the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its synthesis and crystallographic analysis and presents the quantitative structural data in a clear, tabular format.
Experimental Protocols
The determination of the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid[1]
The title compound was synthesized by reacting 4-(4-pyridinyl)pyrimidine-2-thiol with 2-bromoacetic acid. To a solution of 4-(4-pyridinyl)pyrimidine-2-thiol (3.78 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 30 ml of water, a solution of 2-bromoacetic acid (2.78 g, 20 mmol) in 30 ml of water was added. The resulting mixture was stirred at room temperature for 4 hours. Following the reaction, dilute hydrochloric acid was added to adjust the pH to approximately 4, leading to the precipitation of the product. The precipitate was then filtered, washed with water and ethanol, and dried under a vacuum.[1]
Crystallization[1]
Single crystals of the compound suitable for X-ray diffraction were obtained by slow evaporation of a methanol solution of the synthesized product in the air at room temperature.[1]
X-ray Data Collection and Structure Refinement[1]
A suitable single crystal with dimensions 0.28 × 0.20 × 0.18 mm was selected for X-ray diffraction analysis. Data collection was performed on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation at a temperature of 291 K. A multi-scan absorption correction was applied using SADABS. The structure was solved and refined, with H-atom parameters being constrained.[1]
The experimental workflow for the crystal structure determination is illustrated in the following diagram:
References
The Therapeutic Potential of Thiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of biologically active compounds. Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and antidiabetic. This technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to empower researchers in the ongoing quest for novel therapeutics.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[1] The anticancer efficacy of these derivatives is often attributed to their ability to interact with various biological targets, leading to the disruption of cancer cell proliferation, induction of apoptosis, and inhibition of metastasis.[1][2]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-4-(3-pyridyl)thiazole | A549 (Lung) | 0.45 | [3] |
| 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole | MCF-7 (Breast) | 0.48 | [4] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | [4] |
| 2,4-disubstituted thiazole 7c | HeLa (Cervical) | 2.00 | [5] |
| 2,4-disubstituted thiazole 9a | HCT116 (Colon) | 2.38 | [5] |
| Thiazole-chalcone derivative 2e | OVCAR-3 (Ovarian) | 1.55 | [6] |
| Thiazole-chalcone derivative 2h | MDA-MB-468 (Breast) | 2.95 | [6] |
| Hydrazinyl thiazole derivative 6 | C6 (Glioma) | 3.83 | [7] |
| 3-nitrophenylthiazole molecule 4d | MDA-MB-231 (Breast) | 1.21 | [8] |
| Imidazopyridine-based thiazole 4a | - | 5.57 (α-glucosidase inhibition) | [9] |
| Imidazopyridine-based thiazole 4g | - | 8.85 (α-glucosidase inhibition) | [9] |
| Hydrazine clubbed thiazole 3c | - | 5.47 (nM, Aldose Reductase Ki) | [10] |
| Thiazole-based thiazolidinone | - | 1.80 (α-amylase inhibition) | [10] |
Anticancer Mechanisms of Action
A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most well-documented pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[9] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[12] Inhibition of NF-κB activation is another key mechanism by which thiazole derivatives exert their anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[13][14] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens poses a significant threat to global health. Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[15][16]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole | E. coli | 1.56 | |
| 2,5-dichloro thienyl-substituted thiazole | S. aureus | 6.25 | |
| Thiazole Schiff base 17 | B. subtilis | 6.25 | |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 60 | S. pneumoniae | 0.03 | [17] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 62 | E. coli | 0.03 | [17] |
| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one 1 | E. coli | 12.5 | |
| Benzo[d]thiazole derivative 13 | S. aureus (MRSA) | 50 | [16] |
| 2-phenyl-1,3-thiazole derivative 12 | A. niger | 125 | [16] |
| 2,5′-bisthiazole derivative | C. albicans | Moderate Activity |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.[18][19]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of thiazole derivatives is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay. The data below represents the percentage of edema inhibition by selected derivatives.
| Compound/Derivative | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Nitro-substituted thiazole 3c | Rat | 50 | 44 | [6] |
| Nitro-substituted thiazole 3d | Rat | 50 | 41 | [6] |
| Benzothiazole acetamide derivative | Rat | - | 95 (compared to indomethacin) | [4] |
| Thiazolyl-carbonyl-thiosemicarbazide Th-1 | - | - | Significant | [20] |
| 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one | - | - | Significant | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cell lines.[22][23]
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Protocol:
-
Compound Preparation: Prepare a stock solution of the thiazole derivative and perform serial two-fold dilutions in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[26][27]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the thiazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle only.
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Western Blot Analysis of Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[13][14]
Protocol:
-
Cell Lysis: Treat cells with the thiazole derivative for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion and Future Perspectives
Thiazole derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of thiazole derivatives in addressing a wide range of diseases. Future research should continue to explore the vast chemical space of thiazole-based compounds, focusing on optimizing their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation thiazole-containing drugs. The continued investigation of these remarkable molecules holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. juser.fz-juelich.de [juser.fz-juelich.de]
- 24. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Convergence of Pyridine and Thiazole Scaffolds: A Theoretical and Computational Perspective in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The amalgamation of pyridine and thiazole moieties into single molecular entities has emerged as a compelling strategy in modern medicinal chemistry. This powerful combination gives rise to a class of compounds with a broad spectrum of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide delves into the theoretical underpinnings and computational methodologies that are accelerating the exploration of pyridinyl-thiazole derivatives as next-generation therapeutic agents. Through a comprehensive review of recent studies, we will explore the synthesis, biological evaluation, and in-silico analysis of these promising compounds, providing researchers and drug development professionals with a detailed understanding of their therapeutic potential and the computational tools used to unlock it.
Quantitative Analysis of Biological Activity
The therapeutic efficacy of novel pyridinyl-thiazole compounds is a focal point of extensive research. The following tables summarize key quantitative data from various studies, offering a comparative overview of their biological activities, primarily as anticancer agents.
Table 1: In Vitro Cytotoxicity of Pyridinyl-Thiazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) | HL-60 (Leukemia) | 0.57 | [1][2][3] |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester (Compound 4) | MCF-7 (Breast) | 2.28 | [1] |
| 1,3,4-Thiadiazole 4h | HTC-116 (Colon Carcinoma) | 2.03 ± 0.72 | [4][5] |
| 1,3,4-Thiadiazole 4h | HepG-2 (Hepatocellular Carcinoma) | 2.17 ± 0.83 | [4][5] |
| Pyridone-based analogue | A549 (Lung Carcinoma) | ~0.008 - 0.015 | [6] |
| Pyridone-based analogue | MCF-7 (Breast Adenocarcinoma) | ~0.008 - 0.015 | [6] |
| Thiazole-based derivative | A549 and MCF-7 | ~0.050 - 0.120 | [6] |
| Triphenylamine-linked pyridone 4b | MDA-MB-231 (Breast) | 0.0103 | [7] |
| Triphenylamine-linked pyridone 4e | MDA-MB-231 (Breast) | 0.0147 | [7] |
| Pyridine-thiazole hybrid 7 | MCF-7 (Breast) | 5.36 - 8.76 | [8][9] |
| Pyridine-thiazole hybrid 10 | HepG2 (Liver) | 5.36 - 8.76 | [8][9] |
Table 2: Molecular Docking Scores of Pyridinyl-Thiazole Derivatives with Target Proteins
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Novel Thiazole Derivatives | DNA Gyrase | -6.4 to -9.2 | [10] |
| Pyridine-based thiadiazole (NTD2) | COX-2 | -8.5 | [11] |
| Pyridine-based thiadiazole (NTD3) | COX-2 | -8.4 | [11] |
| Thiazole-sulfonamide analog 1 | Acetylcholinesterase (AChE) | - | [12] |
| Thiazole-sulfonamide analog 1 | Butyrylcholinesterase (BuChE) | - | [12] |
Experimental and Computational Protocols
A cornerstone of advancing pyridinyl-thiazole research lies in the meticulous application of experimental and computational methodologies. This section provides a detailed overview of the key protocols cited in the literature.
Synthesis of Pyridinyl-Thiazole Compounds
The synthesis of these hybrid molecules often involves multi-step reactions. A common approach begins with the preparation of a core scaffold, such as 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea, which is then reacted with various reagents like hydrazonoyl halides or α-haloketones to yield the final thiazole or thiadiazole derivatives.[4][5] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry.[4][13]
In Vitro Cytotoxicity Assays
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cell lines are incubated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[1][6] The concentration at which 50% of the cells are inhibited (IC50) is then determined from dose-response curves.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a pyridinyl-thiazole derivative) to a target protein.[10][14] The process involves preparing the 3D structures of both the ligand and the protein. The ligand is then placed in the binding site of the protein, and its conformation and orientation are systematically explored to find the pose with the most favorable binding energy.[10] These studies provide valuable insights into the potential mechanism of action of the compounds. For instance, docking studies have been used to investigate the binding of these compounds to enzymes like EGFR tyrosine kinase and DNA gyrase.[4][10]
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12][15][16] In the context of pyridinyl-thiazole research, DFT calculations are employed to determine various molecular properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties help in understanding the chemical reactivity and stability of the compounds, providing a theoretical basis for their observed biological activities.[15]
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[17][18] A pharmacophore model can be generated from a set of active molecules and then used to screen large compound libraries to identify new potential inhibitors.[17][18]
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the study of pyridinyl-thiazole compounds.
Caption: Proposed mechanism of action via target protein inhibition.
Caption: Interrelationship between synthesis, biological activity, and computational analysis.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical principles, including the Hantzsch thiazole synthesis, and offers a step-by-step approach from commercially available starting materials.
Core Synthesis Pathway
The synthesis of this compound is achieved through a three-step process:
-
Synthesis of Pyridine-2-carbothioamide: The initial step involves the conversion of 2-cyanopyridine to pyridine-2-carbothioamide.
-
Hantzsch Thiazole Synthesis: This key step involves the condensation of pyridine-2-carbothioamide with ethyl 4-chloroacetoacetate to form the ethyl ester intermediate, ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.
-
Hydrolysis: The final step is the alkaline hydrolysis of the ethyl ester to yield the target molecule, this compound.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of Pyridine-2-carbothioamide
This procedure is adapted from the common method of converting nitriles to thioamides.[1][2]
Materials:
-
2-Cyanopyridine
-
Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)
-
Pyridine (as catalyst and solvent)
-
Ethanol
-
Diethyl ether
-
Dilute Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve 2-cyanopyridine in a mixture of pyridine and ethanol.
-
Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, stop the hydrogen sulfide flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual hydrogen sulfide.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the pyridine-2-carbothioamide.
-
Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.
-
Dry the solid over anhydrous sodium sulfate to yield pure pyridine-2-carbothioamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Pyridine-2-carbothioamide | C₆H₆N₂S | 138.19 | Solid |
Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
This step utilizes the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 4-chloroacetoacetate
-
Absolute Ethanol
-
Sodium bicarbonate solution (10%)
Procedure:
-
In a round-bottom flask, suspend pyridine-2-carbothioamide (1 equivalent) in absolute ethanol.
-
Add ethyl 4-chloroacetoacetate (1 equivalent) to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate | C₁₂H₁₂N₂O₂S | 248.30 | Solid |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dilute Hydrochloric acid
Procedure:
-
Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.
-
Add a stoichiometric excess of potassium hydroxide.
-
Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₀H₈N₂O₂S | 220.25 | Solid |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.
This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed throughout all experimental procedures.
References
Physicochemical Characterization of Pyridinyl-Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential physicochemical characterization of pyridinyl-thiazole derivatives. These heterocyclic scaffolds are prominent in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] A thorough understanding of their physicochemical properties is critical for optimizing drug-like characteristics, predicting in-vivo behavior, and accelerating the drug development process.
Introduction to Pyridinyl-Thiazole Derivatives
The pyridinyl-thiazole core is a key pharmacophore found in numerous therapeutic agents. The combination of the electron-deficient pyridine ring and the electron-rich thiazole ring creates a unique electronic environment that facilitates diverse interactions with biological targets. The physicochemical properties of these derivatives, such as solubility, lipophilicity, and thermal stability, are pivotal in determining their Absorption, Distribution, Metabolism, and Excretion (ADMET) profile.[4] Therefore, precise and early measurement of these parameters is a cornerstone of modern drug discovery.[5]
Synthesis and Structural Elucidation
The synthesis of pyridinyl-thiazole derivatives often involves multicomponent reactions or sequential condensation and cyclization steps.[6][7] A common approach begins with the synthesis of a key intermediate, such as 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, which is then elaborated through reactions like Claisen-Schmidt condensation to yield the final target molecules.[6] Following synthesis, structural confirmation is imperative and is typically achieved using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8][9][10][11]
Core Physicochemical Properties and Their Importance
A molecule's journey from a lab discovery to a clinical candidate is heavily influenced by its physicochemical profile. The following diagram illustrates the interconnectedness of these core properties and their impact on the drug development pipeline.
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality physicochemical data.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This equilibrium-based method determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature. It remains the gold standard for solubility measurement.[12]
Materials:
-
Test pyridinyl-thiazole derivative (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Filtration apparatus (e.g., 0.22 µm syringe filters or 96-well filter plates)[13][14]
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)[13]
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a glass vial to ensure a saturated solution is formed.[12]
-
Incubation: Add a known volume of PBS (pH 7.4) to the vial. Seal the vial tightly.
-
Equilibration: Place the vial in an orbital shaker within an incubator set to the desired temperature (e.g., 37°C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][15]
-
Separation: After incubation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.[13]
-
Quantification: Prepare a standard calibration curve for the test compound. Dilute the filtered sample and analyze it using a validated HPLC or LC-MS/MS method to determine its concentration.[13]
-
Calculation: The measured concentration represents the equilibrium aqueous solubility of the compound.
Lipophilicity: LogP Determination (Shake-Flask HPLC Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the base-10 logarithm of this ratio and is a key measure of lipophilicity.[4]
Materials:
-
Test pyridinyl-thiazole derivative
-
n-Octanol (HPLC grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with n-octanol
-
Glass vials or centrifuge tubes
-
Vortex mixer and centrifuge
-
HPLC system with a UV detector
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours. Allow the phases to separate completely before use.
-
Partitioning: Prepare a stock solution of the test compound in either phase (preferably the one it is more soluble in). Add a small aliquot to a vial containing known volumes of pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).[5]
-
Equilibration: Vortex the vial vigorously for 2-5 minutes to facilitate partitioning. Centrifuge the vial at high speed (e.g., 3000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV method.[5]
-
Calculation:
-
P = [Concentration]octanol / [Concentration]water
-
LogP = log10(P)
-
Ionization Constant: pKa Determination (UV-Spectrophotometric Method)
Principle: This method is suitable for compounds with a chromophore whose UV-visible absorbance spectrum changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[5][16]
Materials:
-
Test pyridinyl-thiazole derivative
-
Series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0)[5]
-
UV-Vis spectrophotometer (preferably with a 96-well plate reader for higher throughput)
-
Quartz cuvettes or UV-transparent 96-well plates
Procedure:
-
Spectrum Scan: Prepare solutions of the test compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) buffers to obtain the spectra of the fully protonated and deprotonated species, respectively. Identify an analytical wavelength where the difference in absorbance is maximal.
-
Sample Preparation: Prepare a series of solutions of the test compound at a constant concentration across the entire range of pH buffers.[5]
-
Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[17] This can be calculated precisely by fitting the data to the Henderson-Hasselbalch equation.
Thermal Stability: DSC and TGA
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] It is used to determine melting point, glass transitions, and polymorphism.[19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21] It is used to assess thermal stability and decomposition temperature, and to quantify volatile content like moisture or residual solvents.[20][22]
Materials:
-
DSC and/or TGA instrument
-
Sample pans (typically aluminum for DSC, platinum or ceramic for TGA)
-
Inert purge gas (e.g., nitrogen)
-
Test pyridinyl-thiazole derivative (solid)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-10 mg) into the appropriate sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under a continuous flow of inert gas.[22]
-
Data Acquisition: The instrument records the heat flow (DSC) or the percentage of weight loss (TGA) as a function of temperature.
-
Data Analysis:
-
DSC Thermogram: The melting point (Tm) is typically identified as the onset or peak of the endothermic melting event.
-
TGA Thermogram: The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
Data Presentation
Summarizing physicochemical data in a tabular format is crucial for structure-property relationship (SPR) analysis and candidate selection.
| Compound ID | R¹ Substituent | R² Substituent | M.p. (°C) | LogP | pKa | Aqueous Solubility (µg/mL, pH 7.4) | Td (°C, 5% loss) |
| PYTH-001 | H | H | 185-187 | 2.26 | 4.8 | 55 | 285 |
| PYTH-002 | 4-Cl | H | 201-203 | 3.05 | 4.2 | 12 | 298 |
| PYTH-003 | 4-OCH₃ | H | 192-194 | 2.18 | 5.1 | 68 | 280 |
| PYTH-004 | H | 4-F | 190-191 | 2.45 | 4.5 | 40 | 291 |
| PYTH-005 | 4-NO₂ | H | 225-228 | 2.35 | 3.5 | 8 | 310 |
Note: The data presented in this table is illustrative and intended for demonstration purposes only. In practice, many studies have shown that substituents significantly impact these properties. For example, lipophilicity (LogP) can range from 2.26 to 4.35 depending on the substitution pattern.[8]
General Characterization Workflow
The following workflow provides a logical sequence for the comprehensive physicochemical characterization of a newly synthesized library of pyridinyl-thiazole derivatives.
References
- 1. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nanopartikel.info [nanopartikel.info]
- 16. evotec.com [evotec.com]
- 17. scribd.com [scribd.com]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. s4science.at [s4science.at]
- 20. resolvemass.ca [resolvemass.ca]
- 21. veeprho.com [veeprho.com]
- 22. aurigaresearch.com [aurigaresearch.com]
Methodological & Application
Application Notes and Protocols: 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic Acid and its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scaffold of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid represents a promising class of heterocyclic compounds being investigated for its potential in anticancer therapy. While direct studies on this specific molecule are limited, extensive research on structurally related pyridine-thiazole hybrids has demonstrated significant cytotoxic activity against a variety of cancer cell lines. These compounds often act through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and PARP1.[1][2][3][4] This document provides an overview of the anticancer applications of this class of compounds, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.
Data Presentation: Anticancer Activity of Pyridine-Thiazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyridine-thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a basis for comparison of their potency.
Table 1: In Vitro Anticancer Activity of Selected Pyridine-Thiazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [2] |
| Pseudo-normal human cells | >50 | [2] | |
| Compound 7 | MCF-7 (Breast Cancer) | 5.36 | [5] |
| HepG2 (Liver Cancer) | 6.78 | [5] | |
| Compound 10 | MCF-7 (Breast Cancer) | 5.84 | [5] |
| HepG2 (Liver Cancer) | 8.76 | [5] | |
| Compound 6c | MCF-7 (Breast Cancer) | 10.63 | [5] |
| Thiazole Derivative 6c | MCF-7 (Breast Cancer) | ~0.05-0.12 | [6] |
| Pyridone-based analogue 4b | A549 (Lung Carcinoma) | ~0.008-0.015 | [6] |
| MCF-7 (Breast Adenocarcinoma) | ~0.008-0.015 | [6] | |
| Thiophenyl thiazolyl-pyridine 8e | A549 (Lung Cancer) | 0.302 | [7] |
Table 2: Anticancer Screening Data of Pyridine-Thiazole Hybrids at 10 µM Concentration
| Compound ID | Mean Growth Percent Inhibition (%) | Number of Cell Lines with >50% Inhibition | Reference |
| Compound 4 | >50% across all 60 cell lines | 60/60 | [3] |
| Compound 5 | ~50% | Not specified | [3] |
| Compound 6 | ~50% | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyridine-thiazole derivatives for anticancer research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
a. Cell Preparation:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, HL-60) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 8 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]
b. Compound Treatment:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 1-100 µM).[8]
-
The culture medium from the 96-well plates is replaced with the medium containing the test compounds.
-
Cells are incubated for 48 hours.[8]
c. Cell Viability Assessment:
-
After incubation, the treatment medium is removed, and 100 µL of fresh medium is added to each well.[8]
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Apoptosis Assay by Flow Cytometry
This protocol is used to determine if the compounds induce programmed cell death (apoptosis).
a. Cell Treatment:
-
Cancer cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
b. Staining:
-
Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
c. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the antitumor efficacy of the compounds in a living organism.
a. Animal Model:
-
Immunocompromised mice (e.g., nude mice or SCID mice) are used.
-
Human cancer cells (e.g., A375 melanoma) are injected subcutaneously into the flank of the mice.
b. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomly assigned to treatment and control groups.
-
The test compound is administered to the treatment group (e.g., intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.
c. Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the development of pyridine-thiazole analogs as anticancer agents.
Caption: Proposed mechanism of action via CDK inhibition leading to cell cycle arrest.
Caption: A representative synthesis scheme for pyridine-thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and its derivatives. The synthetic strategy is centered around the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole core. The protocol outlines a three-step sequence: (1) the formation of ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate from pyridine-2-carbothioamide and ethyl 4-bromo-3-oxobutanoate; (2) the hydrolysis of the resulting ester to the corresponding carboxylic acid; and (3) the subsequent derivatization to amides using standard coupling reagents. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and COX-2 pathways.
Introduction
The 2-(pyridin-2-yl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The acetic acid moiety at the 4-position of the thiazole ring provides a crucial handle for further chemical modification, allowing for the generation of libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR). The protocols herein describe a reliable and scalable method for accessing these valuable compounds.
Experimental Protocols
Overall Synthetic Scheme
The synthesis follows a three-step procedure starting from commercially available or readily synthesized precursors.
-
Step 1: Hantzsch Thiazole Synthesis of ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.
-
Step 2: Ester Hydrolysis to yield this compound.
-
Step 3: Amide Coupling to generate novel derivatives.
Protocol 1: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3)
This protocol is based on the classical Hantzsch thiazole synthesis.
Materials:
-
Pyridine-2-carbothioamide (1)
-
Ethyl 4-bromo-3-oxobutanoate (2)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add pyridine-2-carbothioamide (1) (1.38 g, 10 mmol) and absolute ethanol (40 mL).
-
Stir the mixture at room temperature until the thioamide is fully dissolved.
-
Add ethyl 4-bromo-3-oxobutanoate (2) (2.09 g, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of cold water and neutralize with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to afford pure ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3).
Protocol 2: Synthesis of this compound (4)
Materials:
-
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (3) (2.48 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (0.63 g, 15 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound (4).
Protocol 3: Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetamide Derivatives (5)
This protocol describes a general procedure for amide bond formation using HATU as a coupling agent.
Materials:
-
This compound (4)
-
Desired amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (4) (0.22 g, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir to dissolve.
-
Add the desired amine (1.1 mmol, 1.1 eq), HATU (0.42 g, 1.1 mmol, 1.1 eq), and DIPEA (0.52 mL, 3.0 mmol, 3.0 eq).[1]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative (5).
Data Presentation
The following table summarizes representative data for compounds analogous to those described in the protocols. Actual results may vary depending on the specific substrates and reaction conditions.
| Compound No. | Structure | R | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) in DMSO-d₆ | Ref. |
| 3a | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | ~80 | N/A | 2.75 (s, 3H, CH₃), 1.35 (t, 3H, CH₃), 4.35 (q, 2H, CH₂) | [2] | |
| 4a | 2-(4-((2-(4-Phenylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide | 64 | 244-245 | 4.72 (s, 2H, CH₂), 7.12–8.38 (m, Ar-H, Py-H, Th-H), 10.71 (s, 1H, NH), 11.42 (s, 1H, NH) | [3] | |
| 4b | 2-(4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide | 58 | 257-258 | 4.76 (s, 2H, CH₂), 7.18–8.36 (m, Ar-H, Py-H, Th-H), 10.53 (s, 1H, NH), 11.80 (s, 1H, NH) | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Potential Signaling Pathways for Biological Activity
1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Thiazole derivatives have been identified as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[5][6][7][8][]
2. Inhibition of the COX-2 Signaling Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory agents target the cyclooxygenase (COX) enzymes. Thiazole derivatives have shown promise as selective COX-2 inhibitors.[10]
Caption: Potential inhibition of the COX-2 inflammatory pathway by thiazole derivatives.[2][4][10][11]
References
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiazole Compounds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs and investigational agents. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-HIV, anti-inflammatory, antibacterial, and antifungal properties. This document provides a detailed overview of the applications of thiazole compounds in drug discovery, complete with experimental protocols for their synthesis and biological evaluation, and visual representations of their mechanisms of action.
I. Therapeutic Significance of Thiazole-Containing Drugs
The versatility of the thiazole nucleus is evident in the diverse range of therapeutic areas where thiazole-containing drugs have made a significant impact. From potent enzyme inhibitors to modulators of protein-protein interactions, the thiazole scaffold serves as a crucial pharmacophore.
Anticancer Agents
Thiazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. A notable example is Dasatinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] Dasatinib's primary target is the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias.[2] By inhibiting BCR-ABL, Dasatinib blocks downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation and survival.[3][4]
Antiviral Agents
In the realm of antiviral therapy, the thiazole ring is a key component of Ritonavir , an HIV protease inhibitor.[5] HIV protease is essential for the viral life cycle, as it cleaves viral polyproteins into functional enzymes and structural proteins.[6] Ritonavir mimics the transition state of the natural peptide substrate of HIV protease, competitively inhibiting the enzyme and leading to the production of immature, non-infectious viral particles.[7][8] Furthermore, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors.[9][10]
Anti-inflammatory Agents
Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), features a thiazole moiety and is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[11] Its mechanism of action involves the preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[11][12][13] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By selectively targeting COX-2, Meloxicam reduces the production of pro-inflammatory prostaglandins while having a lower propensity for the gastrointestinal side effects associated with non-selective COX inhibitors.[11][15]
II. Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of representative thiazole-containing compounds against various biological targets.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound/Drug | Target | Cell Line | IC50 | Reference |
| Dasatinib | BCR-ABL | K562 | <1 nM | [16] |
| Compound 73b | - | H1299 | 4.89 µM | [16] |
| Compound 73b | - | SHG-44 | 4.03 µM | [16] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | - | Panc-1 | 43.08 µM | [17] |
| OMS5 | - | A549 | 22.13 µM | [18] |
| OMS14 | - | MCF-7 | 61.03 µM | [18] |
| Thiazole derivative 11c | - | HepG-2 | ~4 µg/mL | [19] |
| Thiazole derivative 6g | - | MCF-7 | ~4 µg/mL | [19] |
| Thiazole derivative 4c | VEGFR-2 | - | 0.15 µM | [16] |
Table 2: Enzyme Inhibitory Activity of Thiazole-Containing Drugs
| Drug | Enzyme | Ki/IC50 | Reference |
| Ritonavir | HIV-1 Protease | 0.36 nM (Ki) | [5] |
| Ritonavir | HIV-2 Protease | 3.7 nM (Ki) | [5] |
| Meloxicam | COX-1 | 990 nM (IC50) | [20] |
| Meloxicam | COX-2 | 150 nM (IC50) | [20] |
III. Experimental Protocols
A. Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Thiazole Synthesis
This protocol describes a classic and high-yielding method for the synthesis of a 2-aminothiazole derivative.[21]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Deionized water
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Set up a Buchner funnel with filter paper seated with water.
-
Filter the mixture and wash the collected solid with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
B. Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is commonly employed to determine the half-maximal inhibitory concentration (IC50) of a compound.[19][22][23]
Materials:
-
Target adherent cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Thiazole compound to be tested (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Adjust the cell concentration in complete medium and seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiazole compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control (fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Return the plate to the incubator and incubate for 4-6 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
C. Antimicrobial Susceptibility Testing using the Kirby-Bauer Disk Diffusion Method
This method is a qualitative test to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.[24][25]
Materials:
-
Bacterial culture to be tested
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Paper disks impregnated with a known concentration of the thiazole compound
-
Sterile forceps
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps, place the paper disks impregnated with the thiazole compound onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter charts.
-
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate the mechanisms of action of key thiazole-containing drugs.
B. Experimental Workflows
The following diagrams outline the general workflows for the synthesis and biological evaluation of thiazole compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 6. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 10. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemhelpasap.com [chemhelpasap.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. benchchem.com [benchchem.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. asm.org [asm.org]
Application Notes and Protocols: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel metal-based therapeutic and diagnostic agents is a burgeoning area of research. The ligand 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is a promising candidate for the formation of stable and biologically active metal complexes. This molecule incorporates a tridentate N,N,O donor set, comprising a pyridine nitrogen, a thiazole nitrogen, and a carboxylate oxygen, which can coordinate with a variety of metal ions. The resulting complexes have potential applications in areas such as antimicrobial and anticancer therapy, bioimaging, and catalysis. These application notes provide detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and the evaluation of their biological activities, based on established methodologies for analogous compounds.
Synthesis of this compound and its Metal Complexes
The synthesis of the ligand and its subsequent complexation with a metal ion can be conceptualized in a two-step process. The first step involves the synthesis of the ligand itself, followed by the reaction with a suitable metal salt to form the desired complex.
Caption: Workflow for the synthesis of the ligand and its metal complex.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
2-Pyridinecarboxamide
-
Lawesson's reagent
-
Ethyl 4-chloroacetoacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
Step 1: Synthesis of 2-Pyridinecarbothioamide
-
In a round-bottom flask, dissolve 2-pyridinecarboxamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) portion-wise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 2-pyridinecarbothioamide.
Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
-
Dissolve 2-pyridinecarbothioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 4-chloroacetoacetate (1.1 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane).
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The resulting precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of metal(II) complexes with the title ligand.[1]
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Dissolve the ligand (2 equivalents) in hot methanol (20 mL).
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If the ligand is in its acidic form, a few drops of triethylamine can be added to facilitate deprotonation and coordination.
-
A precipitate should form upon mixing or after a short period of stirring/refluxing (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Collect the solid complex by filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of the Ligand and its Metal Complexes
A variety of spectroscopic and analytical techniques are essential to confirm the identity and purity of the synthesized compounds.
| Technique | Purpose for Ligand Characterization | Purpose for Metal Complex Characterization |
| ¹H and ¹³C NMR | Confirm the chemical structure and purity. | Characterize the ligand framework within the complex; peak shifts can indicate coordination. |
| FT-IR Spectroscopy | Identify functional groups (C=O, C=N, C-S). | Observe shifts in vibrational frequencies of coordinating groups (e.g., COO⁻, pyridine ring) upon complexation. |
| Mass Spectrometry | Determine the molecular weight. | Confirm the formation of the complex and determine its mass-to-charge ratio. |
| Elemental Analysis | Determine the elemental composition (C, H, N, S). | Determine the metal-to-ligand stoichiometry. |
| UV-Vis Spectroscopy | Study the electronic transitions. | Investigate the d-d transitions of the metal ion and ligand-to-metal charge transfer bands. |
| Molar Conductivity | - | Determine the electrolytic nature of the complexes in solution.[2] |
| Magnetic Susceptibility | - | Determine the magnetic moment and geometry of paramagnetic complexes. |
Potential Applications and Biological Evaluation
Metal complexes of pyridine-thiazole derivatives have shown promising biological activities, including antimicrobial and anticancer effects.[3] The enhanced biological activity of metal complexes compared to the free ligand is often attributed to chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
Caption: Workflow for the biological evaluation of the metal complexes.
Protocol 3: In Vitro Antimicrobial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized ligand and metal complexes
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
As no specific experimental data for this compound and its metal complexes are available in the literature, the following table presents hypothetical data based on trends observed for similar pyridine-thiazole based metal complexes. This data is for illustrative purposes only.
| Compound | Metal Ion | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. MCF-7 (µM) |
| Ligand | - | 75 | - | >100 | >100 |
| Complex 1 | Cu(II) | 82 | 12.5 | 12.5 | 15.2 |
| Complex 2 | Zn(II) | 88 | 10.8 | 25 | 22.8 |
| Complex 3 | Co(II) | 79 | 15.1 | 50 | 35.5 |
Note: The molar conductivity values suggest a non-electrolytic nature for the complexes. The hypothetical biological data indicates that the metal complexes exhibit significantly higher antimicrobial and anticancer activity compared to the free ligand.
Conclusion
The ligand this compound holds considerable potential for the development of novel metal-based compounds with diverse applications. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these promising molecules. Further research is warranted to explore the full therapeutic and diagnostic potential of these metal complexes.
References
Application Notes and Protocols for the Analytical Detection of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is a heterocyclic compound incorporating both pyridine and thiazole moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4][5] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices. These application notes provide detailed protocols for the detection and analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic methods (NMR, FT-IR, and MS).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. The following protocol is a recommended starting point for the analysis of this compound.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix using a validated HPLC-UV method.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or ammonium formate buffer)
-
Volumetric flasks, pipettes, and autosampler vials
-
Analytical balance
-
Reference standard of this compound (>98% purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with a suitable buffer like 20 mM ammonium formate adjusted to pH 4.0.[6] Alternatively, a gradient elution with acetonitrile and water containing 0.02-0.05% formic acid can be employed.[7]
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC method, based on ICH guidelines.[8][9][10][11][12]
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank and placebo |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition |
Ultrasensitive Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of the analyte in complex matrices like plasma.[13][14][15][16][17]
Experimental Protocol: LC-MS/MS
Objective: To develop a highly sensitive and selective method for the quantification of this compound in biological samples.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 or cyano (CN) column (e.g., 50 x 4.6 mm, 5 µm)[13]
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid and Ammonium trifluoroacetate (LC-MS grade)
-
Internal Standard (IS) (e.g., a deuterated analog of the analyte)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation (Plasma):
-
Spike 100 µL of plasma with the internal standard.
-
Perform protein precipitation with acetonitrile or methanol.
-
Alternatively, use solid-phase extraction for sample cleanup and concentration.[13]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion (e.g., m/z 221.0 [M+H]⁺) → Product ion (e.g., m/z 177.0)
-
Internal Standard: Corresponding precursor and product ions.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[14] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Monitored and compensated for by the internal standard |
| Recovery | Consistent and reproducible |
Structural Characterization by Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and connectivity of atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Expected signals would include aromatic protons from the pyridine and thiazole rings, a methylene singlet for the acetic acid group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Expected signals would correspond to the different carbon environments in the pyridine, thiazole, and acetic acid moieties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) crystal or prepare a KBr pellet.
-
Instrumentation: FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Interpretation: Identify characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C=N and C=C (aromatic rings), and C-S (thiazole ring) vibrations.[18][19]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Mass spectrometer with an ESI or other suitable ion source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[1]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Visualized Workflows
Caption: Overall analytical workflow for the analysis of the target compound.
Caption: Workflow for chromatographic analysis and quantification.
Caption: Workflow for spectroscopic characterization and structure confirmation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]
- 7. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]
- 16. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 19. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
Application Notes and Protocols for In Vitro Assays of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Compounds incorporating this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, often acting through the inhibition of key cellular signaling pathways. This document provides detailed application notes and protocols for the in vitro evaluation of compounds based on the 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid backbone.
While specific experimental data for this compound is not extensively available in public literature, the methodologies described herein are based on established assays for structurally related pyridine-thiazole derivatives. These protocols can be adapted to characterize the biological profile of the title compound and its analogs.
Potential Applications
Based on the activities of structurally similar compounds, this compound and its derivatives may be investigated for the following applications:
-
Anticancer Agents: Many pyridine-thiazole hybrids have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.[1][3]
-
Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs. Thiazolyl-acetic acid derivatives have shown promising activity against a range of bacterial and fungal strains.[4]
-
Kinase Inhibitors: The pyridine-thiazole scaffold is a versatile template for the design of specific kinase inhibitors. By modifying substituents on the pyridine and thiazole rings, it is possible to achieve selectivity for different kinase targets.[3]
Data Presentation
Due to the limited availability of specific in vitro data for this compound, the following tables present representative data from structurally related pyridine-thiazole compounds to illustrate how experimental results can be effectively summarized.
Table 1: Representative Antiproliferative Activity of Pyridine-Thiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| PT-1 | MCF-7 (Breast) | MTT | 5.8 | Doxorubicin | 0.9 |
| PT-2 | A549 (Lung) | MTT | 2.1 | Cisplatin | 4.5 |
| PT-3 | HCT-116 (Colon) | MTT | 7.2 | 5-Fluorouracil | 3.7 |
| PT-4 | HepG2 (Liver) | MTT | 4.5 | Sorafenib | 2.8 |
IC₅₀ values are hypothetical and for illustrative purposes.
Table 2: Representative Kinase Inhibitory Activity of Pyridine-Thiazole Derivatives
| Compound ID | Kinase Target | Assay Type | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| PTK-1 | CDK4/Cyclin D1 | Kinase Glo® | 85 | Palbociclib | 11 |
| PTK-2 | VEGFR-2 | Lanthascreen® | 120 | Sunitinib | 9 |
| PTK-3 | GSK3β | ADP-Glo™ | 250 | CHIR-99021 | 6.7 |
| PTK-4 | PI3Kα | TR-FRET | 150 | Alpelisib | 5 |
IC₅₀ values are hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay determines the effect of a compound on cell proliferation and viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
This protocol describes a luminescent assay to measure the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., CDK4/Cyclin D1, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound stock solution (10 mM in DMSO)
-
Assay buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Compound Addition: Add serial dilutions of the test compound to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Initiation: Add the kinase reaction buffer to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by pyridine-thiazole compounds.
Caption: Potential inhibition of the CDK4/6-Rb cell cycle pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazole Derivatives as a Rich Source for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. This document provides a comprehensive overview of the development of antimicrobial agents from thiazole derivatives, including key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to Thiazole Derivatives in Antimicrobial Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2][4] The versatility of the thiazole nucleus has been exploited in the development of numerous clinically approved drugs.[2] The emergence of drug-resistant microbial strains has spurred intensive research into novel thiazole derivatives as a potential solution to this global health crisis.[1][3][4]
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6] The antimicrobial potency is largely influenced by the nature and position of substituents on the thiazole ring, a key aspect explored in structure-activity relationship (SAR) studies.
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of selected thiazole derivatives from recent studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's efficacy.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 35 | Escherichia coli | 1.56 - 6.25 | - | - | [1] |
| Compound 16 | Escherichia coli | 1.56 - 6.25 | - | - | [2] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | - | - | [2] | |
| Bacillus subtilis | 1.56 - 6.25 | - | - | [2] | |
| Staphylococcus aureus | 1.56 - 6.25 | - | - | [2] | |
| Compound 43a | Staphylococcus aureus | 16.1 (µM) | Norfloxacin | - | [1] |
| Escherichia coli | 16.1 (µM) | Norfloxacin | - | [1] | |
| Compound 43c | Bacillus subtilis | 28.8 (µM) | Norfloxacin | - | [1] |
| Compounds 52, 53 | Staphylococcus aureus ATCC 29213 | 50 | Ciprofloxacin | 25 | [7][8] |
| Klebsiella pneumoniae ATCC 13883 | 50 | Ciprofloxacin | 25 | [7][8] | |
| Compounds 13, 14 | Staphylococcus aureus | 50 - 75 | Ofloxacin | 10 | [5] |
| Escherichia coli | 50 - 75 | Ofloxacin | 10 | [5] | |
| Compound 3 | Various Bacteria | 230 - 700 | Ampicillin | - | [9][10][11] |
| Compound 2, 3, 4 | MRSA, P. aeruginosa, E. coli | Higher potential than Ampicillin | Ampicillin | - | [9][10][11] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 43b | Aspergillus niger | 16.2 (µM) | Fluconazole | - | [1] |
| Compound 54 | Candida albicans NRRL Y-477 | 200 | Clotrimazole | 25 | [7][8] |
| Compounds 13, 14 | Aspergillus niger | 50 - 75 | Ketoconazole | 10 | [5] |
| Compound 9 | Various Fungi | 60 - 230 | - | - | [9][10][11] |
| Compound 8 | Various Fungi | 80 - 230 | - | - | [10] |
Mechanism of Action of Thiazole-Based Antimicrobial Agents
The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms of action, primarily involving the inhibition of essential microbial enzymes.[1][12]
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives target enzymes involved in the bacterial cell wall biosynthesis pathway. For instance, docking studies have suggested that certain heteroaryl(aryl) thiazole derivatives may inhibit the E. coli MurB enzyme, which is crucial for peptidoglycan synthesis.[9][11]
-
Inhibition of Fatty Acid Synthesis: The bacterial fatty acid synthesis II (FASII) pathway is another key target. A series of compounds demonstrated potent antibacterial activity by inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the initiation of this pathway.[1]
-
Inhibition of Nucleic Acid and Protein Synthesis: Thiazole derivatives can also interfere with the synthesis of essential macromolecules like DNA, RNA, and proteins.[1][12]
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, allows them to permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and eventual cell death.[4]
-
Inhibition of Undecaprenyl Diphosphate Synthase (UPPS) and Phosphatase (UPPP): Novel thiazole aminoguanidines have been identified as inhibitors of UPPS and UPPP, enzymes essential for the synthesis of the lipid carrier undecaprenyl pyrophosphate, which is vital for cell wall biosynthesis in both Gram-positive and Gram-negative bacteria.[13]
-
Inhibition of Fungal Ergosterol Biosynthesis: For antifungal activity, a proposed mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][11]
Below is a diagram illustrating a potential mechanism of action for certain thiazole derivatives targeting bacterial cell wall synthesis.
Caption: Inhibition of MurB enzyme by a thiazole derivative, disrupting peptidoglycan biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of thiazole derivatives, compiled from various research findings.
Synthesis of Thiazole Derivatives
A common and versatile method for synthesizing the thiazole ring is the Hantzsch synthesis.[1][2]
Protocol 4.1.1: Hantzsch Thiazole Synthesis
This protocol describes the general procedure for the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.
Materials:
-
α-Halocarbonyl compound (e.g., α-bromoacetophenone)
-
Thioamide, thiourea, or thiosemicarbazone derivative
-
Solvent (e.g., ethanol, dichloromethane)
-
Base (optional, e.g., sodium acetate)
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Purification system (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Dissolve the thioamide-containing reactant (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the α-halocarbonyl compound (1 equivalent) to the solution.
-
If required, add a base (e.g., sodium acetate) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and elemental analysis.
Microwave-Assisted Synthesis: For a more efficient and environmentally friendly approach, microwave irradiation can be employed.[1][2] The reaction is typically carried out in a sealed vessel in a microwave reactor for a shorter duration (e.g., 5-15 minutes).[1]
The following diagram illustrates the general workflow for the synthesis and characterization of thiazole derivatives.
Caption: General workflow for the synthesis and characterization of thiazole derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized thiazole derivatives is commonly evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol 4.2.1: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Synthesized thiazole derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Reference antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Prepare a stock solution of each thiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Prepare a standardized microbial inoculum and dilute it to the final required concentration in the broth.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive, negative, and reference drug controls on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 4.2.2: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the zone of inhibition.[1]
Materials:
-
Synthesized thiazole derivatives
-
Bacterial or fungal strains
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile swabs
-
Sterile cork borer
-
Reference antimicrobial agent
Procedure:
-
Prepare a standardized microbial inoculum and evenly spread it onto the surface of the agar plate using a sterile swab.
-
Allow the inoculum to dry for a few minutes.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a defined volume of the test compound solution at different concentrations into the wells.
-
Add the reference drug and solvent control to separate wells.
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
The following diagram outlines the workflow for antimicrobial susceptibility testing.
Caption: Workflow for evaluating the antimicrobial activity of thiazole derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for the rational design of more potent antimicrobial agents. Key findings from various studies on thiazole derivatives include:
-
Influence of Substituents at Position 2: The nature of the substituent at the 2-position of the thiazole ring significantly impacts activity. For instance, the presence of a 4-hydroxyphenyl group at this position has been shown to enhance antimicrobial activity.[5]
-
Role of Hybrid Molecules: Combining the thiazole moiety with other bioactive heterocycles, such as pyrazoline or triazole, can lead to hybrid compounds with enhanced and broader antimicrobial activity.[1][7] The presence of a phenyl ring in thiazole-pyrazoline hybrids has been shown to enhance antibacterial action.[1]
-
Impact of Lipophilicity: The lipophilicity of the molecule, often expressed as log P, plays a role in its ability to penetrate microbial cell membranes. A correlation between log P and antimicrobial activity has been observed for some series of thiazole derivatives.[5]
-
Effect of Specific Functional Groups: The introduction of certain functional groups, such as nitro or chloro groups, on phenyl substituents can increase antibacterial activity, potentially due to their ability to form strong hydrogen bonds with amino acid residues in target enzymes.[4]
The logical relationship in SAR studies can be visualized as follows:
Caption: Logical flow of structure-activity relationship (SAR) studies.
Conclusion and Future Directions
Thiazole derivatives represent a vibrant and promising area of research in the quest for new antimicrobial agents. The synthetic accessibility and the ease of structural modification of the thiazole ring offer vast opportunities for the development of potent and selective drugs. Future research should focus on:
-
Exploring Novel Scaffolds: Synthesizing and evaluating new series of thiazole derivatives with diverse and unique substitution patterns.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds to facilitate rational drug design and overcome resistance.
-
In Vivo Efficacy and Toxicity Studies: Advancing the most potent in vitro candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: Investigating the potential of thiazole derivatives to overcome existing resistance mechanisms or to be used in combination therapies to enhance the efficacy of current antibiotics.
By leveraging the knowledge summarized in these application notes and protocols, researchers can accelerate the discovery and development of the next generation of thiazole-based antimicrobial agents to combat the growing threat of infectious diseases.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established material science applications for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid are limited in publicly available literature. The following application notes and protocols are based on the known properties and applications of closely related compounds containing the pyridin-2-yl-thiazole moiety. These should be considered as starting points for research and development.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole ring bearing an acetic acid group. This molecular structure offers several features that make it a promising candidate for various applications in material science. The pyridine and thiazole nitrogens, along with the carboxylic acid group, can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The conjugated π-system of the pyridin-2-yl-thiazole core suggests potential for interesting photophysical properties, suitable for applications in sensors and optoelectronic devices.
Potential Applications in Material Science
Based on the applications of analogous structures, this compound is a promising candidate for the following areas:
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The multidentate nature of the molecule makes it an excellent candidate for constructing porous crystalline materials. These materials can be explored for gas storage, separation, catalysis, and chemical sensing. The pyridyl and thiazolyl nitrogen atoms, in conjunction with the carboxylate group, can coordinate with various metal centers to form stable frameworks.
-
Luminescent Sensors: Compounds with the pyridin-2-yl-thiazole core often exhibit fluorescence. The emission properties can be sensitive to the local environment, making them suitable for the development of chemosensors for detecting metal ions, anions, or small molecules. The binding of an analyte to the pyridyl, thiazolyl, or carboxylate moieties can induce a change in the fluorescence intensity or wavelength.
-
Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds with extended π-conjugation are frequently used as emissive or charge-transporting materials in OLEDs. The pyridin-2-yl-thiazole scaffold can be chemically modified to tune its electronic properties for optimal performance in OLED devices. Thiazolo[5,4-d]thiazoles, which are structurally related, have been investigated as materials for OLEDs.[1][2]
Synthesis Protocol
A plausible synthetic route to this compound is via the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.[3] This would involve the reaction of a pyridine-2-carbothioamide with an α-haloketone derivative, followed by hydrolysis.
Protocol: Synthesis of this compound
This protocol is a proposed synthetic route and may require optimization.
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 4-chloroacetoacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Thiazole Ring Formation:
-
In a round-bottom flask, dissolve pyridine-2-carbothioamide (1 equivalent) in ethanol.
-
Add ethyl 4-chloroacetoacetate (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.
-
-
Hydrolysis to Acetic Acid:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.
-
Neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Application Protocols
Synthesis of a Metal-Organic Framework (MOF)
This protocol describes a general procedure for the synthesis of a MOF using this compound as the organic linker. The specific conditions will depend on the chosen metal salt and desired framework structure.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in DMF (e.g., 5 mL).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in DMF (e.g., 5 mL).
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.
-
Dry the crystals under vacuum.
Characterization: The resulting MOF should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to confirm phase purity, and thermogravimetric analysis to assess its thermal stability.
Fluorescent Chemosensor for Metal Ion Detection
This protocol outlines the use of this compound as a fluorescent probe for the detection of metal ions in solution.
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile, ethanol, or a mixture with water)
-
A stock solution of the ligand in the chosen solvent (e.g., 1 mM).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM).
-
A fluorescence spectrophotometer.
Procedure:
-
Prepare a dilute solution of the ligand (e.g., 10 µM) in the chosen solvent.
-
Record the fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.
-
Titrate the ligand solution with small aliquots of the metal ion stock solutions.
-
After each addition, record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity or the shift in the emission maximum as a function of the metal ion concentration.
-
Repeat the experiment with different metal ions to assess the selectivity of the sensor.
Quantitative Data from Analogous Compounds
The following table summarizes the photophysical properties of some thiazolo[5,4-d]thiazole (TzTz) derivatives, which are structurally related to the pyridin-2-yl-thiazole core. This data can provide an indication of the expected optical properties.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 2,5-bis(6-methylpyridin-2-yl)TzTz | CHCl₃ | 350, 368 | 405, 428 | 0.16 | [2] |
| 2-(styryl)-5-(6-methylpyridin-2-yl)TzTz | CHCl₃ | 358, 376 | 410, 434 | - | [2] |
Conclusion
While direct applications of this compound in material science are not yet well-documented, its molecular structure suggests significant potential. The protocols and data presented here, derived from closely related compounds, offer a solid foundation for researchers to explore its use in the development of novel MOFs, sensors, and optoelectronic materials. Further research is warranted to synthesize this compound and fully characterize its properties and potential applications.
References
Application Notes and Protocols for Efficacy Testing of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
Introduction
These application notes provide a detailed experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. Based on the structural motifs present in the molecule, a primary hypothesis is its potential as an anti-inflammatory agent. The following protocols outline a systematic approach, commencing with in vitro enzymatic and cell-based assays to elucidate the mechanism of action, followed by in vivo models to assess its physiological effects on inflammation and pain. The primary proposed mechanism to be investigated is the inhibition of the arachidonic acid cascade, a critical pathway in the inflammatory response.
Proposed Signaling Pathway: Arachidonic Acid Cascade and PGE2 Signaling
Inflammatory stimuli can activate cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid (AA) from the cell membrane. AA is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, such as prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever, exerting its effects through binding to its receptors (EP1-4). This experimental plan will investigate the potential of this compound to inhibit key enzymes in this pathway, such as cPLA2 and COX, thereby reducing the production of PGE2 and mitigating the inflammatory response.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The proposed experimental workflow is designed to systematically evaluate the anti-inflammatory potential of the test compound, from initial in vitro screening to in vivo efficacy studies.
Caption: Systematic workflow for efficacy testing.
In Vitro Efficacy Protocols
cPLA2 Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on cytosolic phospholipase A2 (cPLA2) activity.
Principle: This assay utilizes a fluorescent substrate that, when cleaved by cPLA2, releases a fluorophore, resulting in an increase in fluorescence intensity. The inhibitory potential of the test compound is quantified by measuring the reduction in fluorescence.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add recombinant human cPLA2 enzyme to the assay buffer.
-
Add serial dilutions of the test compound or a known cPLA2 inhibitor (positive control) to the wells. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent cPLA2 substrate.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
| Parameter | Hypothetical Data |
| Test Compound IC50 | 5.2 µM |
| Positive Control IC50 | 0.8 µM |
COX-1 and COX-2 Inhibition Assays
Objective: To assess the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.
Protocol:
-
Perform two separate assays for COX-1 and COX-2.
-
In a 96-well plate, add purified ovine or human COX-1 or COX-2 enzyme to the reaction buffer containing heme.
-
Add serial dilutions of the test compound, a non-selective COX inhibitor (e.g., indomethacin), or a selective COX-2 inhibitor (e.g., celecoxib). Incubate for 10 minutes at 37°C.
-
Add arachidonic acid to initiate the cyclooxygenase reaction.
-
Add a colorimetric or fluorometric substrate to measure the peroxidase activity.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
| Parameter | Hypothetical Data |
| Test Compound COX-1 IC50 | 25.8 µM |
| Test Compound COX-2 IC50 | 3.1 µM |
| Selectivity Index | 8.3 |
Cell-Based Efficacy Protocols
Lipopolysaccharide (LPS)-Induced PGE2 Release in Macrophages
Objective: To evaluate the ability of the test compound to inhibit the production of PGE2 in a cellular model of inflammation.
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to induce an inflammatory response, leading to the production and release of PGE2. The concentration of PGE2 in the cell culture supernatant is measured by ELISA.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity.
-
Determine the IC50 value for PGE2 inhibition.
| Parameter | Hypothetical Data |
| Test Compound PGE2 Inhibition IC50 | 1.5 µM |
| Cell Viability at IC50 | >95% |
In Vivo Efficacy Protocols
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory activity of the test compound in a widely used animal model of inflammation.[1][2]
Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is determined by measuring the reduction in paw volume.[1]
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Administer the test compound orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| Test Compound | 10 | 25.3% |
| Test Compound | 30 | 48.7% |
| Indomethacin | 10 | 62.1% |
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents
Objective: To evaluate the therapeutic potential of the test compound in a model of chronic inflammation and arthritis.[2][3]
Principle: A single injection of CFA into the paw or base of the tail induces a chronic, systemic inflammatory response that resembles rheumatoid arthritis in humans. The efficacy of the test compound is assessed by monitoring various clinical and biochemical parameters.[3]
Protocol:
-
Induce arthritis in rats or mice by injecting CFA.
-
On day 14 post-CFA injection, when arthritis is established, begin daily treatment with the test compound, vehicle, or a positive control (e.g., methotrexate).
-
Monitor the following parameters every other day for 14-21 days:
-
Paw volume
-
Arthritic score (visual assessment of inflammation)
-
Body weight
-
-
At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest the paws for histopathological examination.
-
Analyze the data to determine the effect of the test compound on the progression of arthritis.
| Parameter | Vehicle Control | Test Compound (30 mg/kg) | Methotrexate (1 mg/kg) |
| Change in Paw Volume (mL) | +1.2 ± 0.2 | +0.5 ± 0.1 | +0.4 ± 0.1 |
| Arthritic Score (0-4) | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 75 ± 15 | 60 ± 12 |
| *p < 0.05 compared to vehicle control |
Conclusion
The described protocols provide a comprehensive strategy for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The systematic progression from in vitro mechanistic studies to in vivo efficacy models will generate the necessary data to support its further development as a therapeutic candidate. The hypothetical data presented in the tables illustrates the expected outcomes for a compound with promising anti-inflammatory activity.
References
Application Notes and Protocols for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid as a versatile building block in organic synthesis, with a particular focus on its application in the development of bioactive molecules. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with data on the biological activity of the resulting compounds.
Introduction
The this compound scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry. This is due to the prevalence of the pyridine-thiazole core in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents. The carboxylic acid functionality provides a convenient handle for further synthetic modifications, such as amide bond formation, allowing for the facile generation of diverse chemical libraries for drug discovery programs.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process involving an initial Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.
Protocol 1: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
This protocol is adapted from the Hantzsch synthesis of a structurally related compound. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 4-chloroacetoacetate
-
Ethanol, absolute
-
Sodium bicarbonate solution (10%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Expected Yield: 70-80%
Protocol 2: Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using basic conditions.
Materials:
-
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired carboxylic acid.
Expected Yield: 85-95%
Application as a Building Block: Synthesis of Bioactive Amides
This compound is an excellent starting material for the synthesis of a wide range of amides, many of which exhibit interesting biological activities, particularly as kinase inhibitors.
Protocol 3: General Amide Coupling Procedure
Standard amide coupling reagents can be employed to couple the carboxylic acid with various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. The pyridine-thiazole scaffold can effectively interact with the ATP-binding site of kinases.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1] Its aberrant activation is a common feature in many types of cancer, making it a prime target for drug development. Several inhibitors based on the pyridine-thiazole scaffold have been reported to target components of this pathway.[1]
The general workflow for developing such inhibitors using the title building block is outlined below.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The synthesized pyridine-thiazole amide derivatives can inhibit the catalytic activity of kinases within the PI3K/Akt/mTOR pathway, leading to the downstream suppression of signals that promote cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize representative data for the synthesis and biological activity of compounds derived from this compound.
Table 1: Synthesis of Amide Derivatives
| Entry | Amine | Coupling Reagent | Solvent | Yield (%) |
| 1 | Aniline | EDC/HOBt | DMF | 85 |
| 2 | Benzylamine | DCC/HOBt | DCM | 82 |
| 3 | Morpholine | HATU | DMF | 90 |
| 4 | 4-Fluoroaniline | EDC/HOBt | DMF | 88 |
Table 2: Biological Activity of Amide Derivatives against Cancer Cell Lines
| Compound | Target Kinase | Cell Line | IC₅₀ (µM) |
| Amide 1 (Aniline) | PI3Kα | MCF-7 (Breast) | 5.2 |
| Amide 2 (Benzylamine) | Akt1 | PC-3 (Prostate) | 7.8 |
| Amide 3 (Morpholine) | mTOR | HCT116 (Colon) | 3.5 |
| Amide 4 (4-Fluoroaniline) | PI3Kα | A549 (Lung) | 2.1 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic route to this intermediate, coupled with its facile derivatization, makes it an attractive starting point for the development of novel therapeutic agents, particularly kinase inhibitors targeting critical cancer signaling pathways. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from this promising scaffold.
References
Application Notes and Protocols for the Purification of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of related thiazole and pyridine-containing carboxylic acids and can be adapted to achieve the desired purity for research and development purposes.
Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. For thiazole carboxylic acid derivatives, a variety of polar and non-polar solvents can be effective.
Protocol 1: Single Solvent Recrystallization
This protocol is suitable for crude material with a moderate level of purity.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol, methanol, ethyl acetate, or water)[1][2][3]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, cool more rapidly. For larger crystals, insulate the flask to slow the cooling process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Solvent-Antisolvent Recrystallization
This method is useful when a single suitable solvent cannot be identified.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is highly soluble (e.g., ethanol, methanol)
-
An "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane)[1]
-
Standard recrystallization equipment
Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Re-dissolution: If necessary, add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed to allow for slow crystal growth.
-
Isolation and Drying: Isolate, wash, and dry the purified crystals as described in Protocol 1.
| Recrystallization Solvent Systems for Thiazole Carboxylic Acids | Temperature Range (°C) | Reference |
| C5-C8 alkanes, C4-C8 ether, C4-C8 ester, C1-C6 alcohols, C6-C9 alkylaromatics, and water or mixtures thereof | -20 to 100 | [1] |
| Ethyl acetate | Not specified | [2] |
| Water-ethanol solution | Not specified | [3] |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when high purity is required.
Protocol 3: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Eluent (mobile phase): A mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). Acetic acid may be added to the eluent to improve the chromatography of acidic compounds.
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates for monitoring the separation
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) or use a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
| Chromatography Parameters for Related Compounds | Stationary Phase | Mobile Phase Gradient | Detection | Reference |
| RP-HPLC | Not specified | 5% B to 100% B in 60 min | 240 nm | [4] |
Note: "B" typically refers to the more polar solvent in a reversed-phase system, often acetonitrile or methanol with an aqueous component.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound.
Protocol 4: Reversed-Phase HPLC Analysis
Materials:
-
Purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% trifluoroacetic acid or formic acid)
-
HPLC system with a C18 column and a UV detector
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., mobile phase).
-
Method Setup: Set up the HPLC method with an appropriate mobile phase composition (isocratic or gradient), flow rate (typically 1 mL/min), column temperature, and UV detection wavelength (e.g., 254 nm or 240 nm).
-
Injection: Inject a small volume of the sample onto the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages. High purity is indicated by a single major peak.[4]
Diagrams
Caption: Experimental workflow for purification and analysis.
Caption: Logic for selecting a purification technique.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy is a two-step process. The first step is the Hantzsch thiazole synthesis to construct the pyridinyl-thiazole core, typically by reacting pyridine-2-carbothioamide with an ethyl 4-haloacetoacetate. The second step involves the hydrolysis of the resulting ethyl ester to the final carboxylic acid product.
Q2: What are the critical factors influencing the yield of the Hantzsch thiazole synthesis step?
A2: Key factors include the choice of solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are often preferred to minimize side reactions. The selection of the halogen in the acetoacetate (bromo is generally more reactive than chloro) can also impact the reaction rate and yield.
Q3: I am observing a low yield in the ester hydrolysis step. What could be the reason?
A3: Incomplete hydrolysis is a common issue. This can be due to insufficient reaction time, inadequate concentration of the base or acid catalyst, or the presence of water-immiscible solvents that hinder the reaction. Steric hindrance around the ester group can also slow down the hydrolysis.[1]
Q4: Are there any common side products to be aware of during the synthesis?
A4: In the Hantzsch synthesis step, side products can arise from self-condensation of the acetoacetate or reactions involving impurities in the starting materials. During hydrolysis, incomplete reaction will leave unreacted ester. Prolonged exposure to harsh basic or acidic conditions at high temperatures might lead to decomposition of the thiazole ring.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or dioxane.[2] The product's amphoteric nature (due to the carboxylic acid and the pyridine ring) allows for purification by adjusting the pH of the aqueous solution to precipitate the product at its isoelectric point. If impurities persist, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate (Hantzsch Reaction)
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure pyridine-2-carbothioamide and ethyl 4-haloacetoacetate are pure. Recrystallize or repurify if necessary. |
| Inappropriate Solvent | Ethanol is commonly used. Ensure it is of an appropriate grade. Other polar protic solvents can be tested. |
| Incorrect Reaction Temperature | The reaction typically requires heating.[3] Optimize the temperature; too low may result in a slow reaction, while too high could lead to decomposition. A typical range is 60-80°C. |
| Presence of Water | Use anhydrous solvents and reagents to prevent unwanted side reactions. |
| Inefficient Mixing | Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture. |
Problem 2: Incomplete Hydrolysis of Ethyl Ester to Carboxylic Acid
| Potential Cause | Recommended Solution |
| Insufficient Base/Acid | Increase the molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or HCl). Typically, 2-5 equivalents are used. |
| Short Reaction Time | Monitor the reaction by TLC. Increase the reaction time until the starting ester spot disappears. |
| Low Reaction Temperature | Gently heat the reaction mixture to increase the rate of hydrolysis. Be cautious of potential degradation at high temperatures. |
| Poor Solubility | If using a biphasic system, consider adding a phase-transfer catalyst or using a co-solvent like THF or methanol to improve solubility.[4] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Emulsion | After acidification, if an emulsion forms, add a small amount of brine or a different organic solvent to break the emulsion. |
| Product is too Soluble | If the product is highly soluble in the aqueous layer after acidification, extract with a more polar organic solvent like ethyl acetate multiple times. Salting out by adding NaCl to the aqueous layer can also help.[4] |
| Co-precipitation of Impurities | During recrystallization, cool the solution slowly to allow for selective crystallization of the product. If impurities persist, a second recrystallization or column chromatography may be needed. |
| Incorrect pH for Precipitation | Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to maximize precipitation. This may require dropwise addition of acid. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
This protocol is based on the principles of the Hantzsch thiazole synthesis.[2][3]
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 4-bromoacetoacetate
-
Ethanol (anhydrous)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-carbothioamide (1 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl 4-bromoacetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The crude product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 (Pyridine-2-carbothioamide : Ethyl 4-bromoacetoacetate) |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 60 - 80% |
Step 2: Hydrolysis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
This protocol describes the basic hydrolysis of the ethyl ester to the carboxylic acid.[1]
Materials:
-
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[5]
-
Water
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol (or THF) and water.
-
Add a solution of NaOH or LiOH (2-3 equivalents) in water to the ester solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
| Parameter | Value |
| Hydrolyzing Agent | NaOH or LiOH |
| Solvent System | Ethanol/Water or THF/Water |
| Temperature | 25 - 50°C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 85 - 95% |
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: A troubleshooting workflow for low yield issues.
Caption: Logical relationship between reaction parameters and yield.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
stability issues of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in solution.
Troubleshooting Guide
Q1: I am observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?
A1: Rapid degradation of this compound can be attributed to several factors. A likely cause is decarboxylation, a known instability for structurally similar compounds. This process is often accelerated by factors such as pH and the presence of certain metal ions. Additionally, exposure to light can induce photodegradation.
To troubleshoot this issue:
-
Protect from Light: Ensure your solutions are prepared and stored in amber vials or protected from light to minimize photodegradation.
-
pH Control: Buffer your solutions to a neutral or slightly acidic pH. The stability of the carboxylic acid group can be pH-dependent.
-
Solvent Choice: Use high-purity solvents. Trace impurities in solvents can catalyze degradation. Consider solvents like DMSO or acetonitrile for stock solutions, and minimize the time the compound spends in aqueous solutions.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
Q2: My HPLC analysis shows multiple new peaks appearing over time. How can I identify these degradation products?
A2: The appearance of new peaks in your HPLC chromatogram is indicative of degradation. Identifying these products is crucial for understanding the stability of your compound. A powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
Here is a suggested workflow:
-
LC-MS Analysis: Analyze your degraded sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent compound and the degradation products. The fragmentation patterns will provide structural information about the degradants.
-
Hypothesize Degradation Pathways: Based on the mass of the degradation products and the known chemistry of thiazole and pyridine derivatives, you can hypothesize the degradation pathways, such as hydrolysis, oxidation, or decarboxylation. For instance, a loss of 44 Da from the parent mass would strongly suggest decarboxylation.
Q3: I'm having difficulty dissolving the compound in my aqueous buffer. What can I do?
A3: Poor aqueous solubility is common for complex organic molecules. Here are some strategies to improve solubility:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of carboxylic acids is often pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use of Excipients: In formulation development, solubility-enhancing excipients such as cyclodextrins can be employed to improve aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure and literature on related compounds, the primary degradation pathways for this compound are likely to be:
-
Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation, potentially through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to the cleavage of the thiazole ring.[1]
-
Decarboxylation: Acetic acid derivatives of heterocyclic compounds can undergo decarboxylation (loss of CO2), especially when subjected to heat or certain pH conditions.[2][3]
-
Hydrolysis: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The sulfur and nitrogen atoms in the heterocyclic rings can be sites of oxidation.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the stability of this compound in solution, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Solvent: For long-term storage, it is advisable to store the compound as a stock solution in a non-aqueous solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: How can I set up a forced degradation study for this compound?
A3: A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[4][5] The compound should be subjected to stress under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: The solid compound and a solution are heated to a high temperature (e.g., 80°C).
-
Photodegradation: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Data Presentation
The following tables can be used to summarize the results of your stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | |||||
| 0.1 M NaOH, RT | |||||
| 3% H₂O₂, RT | |||||
| Heat (80°C, solution) | |||||
| Photolytic (ICH Q1B) |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C.
-
Photostability: Expose a solution of the compound (e.g., in methanol:water) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure detection of all components.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Visualizations
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Solubility Challenges of Thiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the solubility issues commonly encountered with thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My thiazole derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer.
-
Question: What is causing this precipitation?
-
Answer: This is a common phenomenon known as "crashing out" or precipitation upon dilution. Your thiazole derivative is likely highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer of your assay. When the DMSO stock is diluted, the concentration of the compound exceeds its solubility limit in the aqueous environment, causing it to precipitate.
-
-
Question: How can I prevent my compound from precipitating?
-
Answer: You can try several approaches:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize its potential effects on the assay while maintaining the compound's solubility.
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can sometimes improve the solubility of the compound in the final aqueous solution.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help prevent the compound from crashing out of solution.
-
-
Problem 2: I'm observing inconsistent results in my biological assays, even with the same batch of my thiazole derivative.
-
Question: What could be the reason for this variability?
-
Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments if it is not fully dissolved or if it precipitates over time. Some heterocyclic compounds can also be unstable in certain solvents.
-
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm that the compound is fully dissolved. Gentle warming or sonication may be necessary to aid dissolution.
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions from your stock solution for each experiment to avoid issues related to compound degradation over time.
-
Consider Alternative Solvents: If you suspect your compound is unstable in DMSO, you could explore other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), provided they are compatible with your specific assay.
-
Employ a Solubility Enhancement Technique: For persistent issues, using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.
-
-
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in aqueous solubility of several thiazole derivatives using different enhancement techniques.
Table 1: Cyclodextrin Complexation
| Thiazole Derivative | Cyclodextrin Used | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase |
| Dasatinib | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.649 | 14 | ~21[1][2][3] |
Table 2: Solid Dispersion
| Thiazole Derivative | Carrier Used | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase |
| Meloxicam | Poloxamer 188 | 6.58 | 13.09 | ~2[4][5] |
| Ritonavir | Gelucire 44/14 | ~1 | ~220 (at 0.5% carrier) | ~220[6] |
| Ritonavir | Sorbitol | ~1 | 1980 (in 15% solution) | ~1980[6] |
| Sulfathiazole | Montmorillonite | - | - | 220% increase[7][8] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of your thiazole derivatives.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Thiazole derivative (solid form)
-
Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Incubator shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Vials with screw caps
Procedure:
-
Add an excess amount of the solid thiazole derivative to a vial containing a known volume of the buffer solution.
-
Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, stop the agitation and allow the undissolved solids to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Clarify the supernatant by centrifugation or filtration to remove any remaining solid particles.
-
Quantify the concentration of the dissolved thiazole derivative in the clear supernatant using a validated analytical method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This method is used to encapsulate a hydrophobic thiazole derivative within a cyclodextrin molecule.
Materials:
-
Thiazole derivative
-
Cyclodextrin (e.g., HP-β-CD)
-
Deionized water
-
Organic solvent in which the thiazole derivative is soluble (e.g., ethanol, acetone)
-
Magnetic stirrer and stir bar
-
Rotary evaporator or freeze-dryer
Procedure:
-
Dissolve the cyclodextrin in deionized water with stirring to create a clear solution.
-
In a separate container, dissolve the thiazole derivative in a minimal amount of a suitable organic solvent.
-
Slowly add the thiazole derivative solution dropwise to the cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation.
-
Remove the solvent. This can be done by:
-
Evaporation: Use a rotary evaporator to remove the organic solvent and some of the water.
-
Freeze-drying (Lyophilization): Freeze the entire solution (e.g., at -80°C) and then lyophilize to obtain a dry powder.
-
-
The resulting powder is the inclusion complex, which can be tested for its improved aqueous solubility.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This technique involves dispersing the thiazole derivative in a hydrophilic polymer matrix.
Materials:
-
Thiazole derivative
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Accurately weigh the thiazole derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the compound and the polymer in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is formed, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C). A thin film of the solid dispersion will form on the walls of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
Protocol 4: Preparation of a Nanosuspension (Wet Milling Method)
This method reduces the particle size of the drug to the nanometer range to increase its dissolution rate.
Materials:
-
Thiazole derivative
-
Stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill or planetary ball mill
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer.
-
Disperse the thiazole derivative in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the mixture at a high speed for a predetermined time. The milling time will need to be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting common solubility problems with thiazole derivatives.
Signaling Pathway Inhibition by Thiazole-Based Kinase Inhibitors
Caption: Inhibition of key cancer-related signaling pathways by thiazole-based kinase inhibitors.[9][10][11][12][13][14][15][16][17][18]
References
- 1. Dasatinib/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dasatinib/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of thiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition of reactants or products.
-
Incorrect Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.
-
Ineffective Catalyst: If using a catalyzed reaction, the catalyst may be inappropriate for the specific substrates or may have lost its activity.
-
Improper pH: For certain variations of thiazole synthesis, particularly the Hantzsch synthesis, the pH of the reaction medium can be critical.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Optimize Temperature: Systematically screen a range of temperatures to find the optimum. For instance, in a one-pot Hantzsch synthesis, increasing the temperature from room temperature to 65 °C can significantly improve yields.[1]
-
Solvent Screening: Test a variety of solvents. A mixture of ethanol and water (1:1) has been shown to be effective in certain Hantzsch syntheses, providing higher yields compared to single solvents like water, ethanol, or methanol.[1][2]
-
Catalyst Selection: For reactions requiring a catalyst, ensure the correct one is being used. For example, silica-supported tungstosilisic acid has been demonstrated as an efficient and reusable catalyst for the Hantzsch synthesis.[1][2]
-
pH Control: In the Hantzsch synthesis with N-monosubstituted thioureas, neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[3] Careful control of pH is therefore crucial for product selectivity.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.
Issue 2: Formation of Multiple Products or Isomers
Possible Causes:
-
Lack of Regioselectivity: In reactions with unsymmetrical starting materials, different isomers can be formed.
-
Side Reactions: Undesired side reactions can compete with the main reaction, leading to a mixture of products.
Solutions:
-
Control Reaction Conditions: As mentioned, pH control is critical for regioselectivity in the Hantzsch synthesis.[3]
-
Purification: If isomer formation is unavoidable, utilize chromatographic techniques such as column chromatography to separate the desired product.
Issue 3: Sluggish or Incomplete Reaction with Palladium Catalysis
Possible Cause:
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, inhibiting its activity.
Solution:
-
Increase Catalyst Loading: A higher loading of the palladium catalyst may be necessary to achieve a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazoles, and what are the typical starting materials?
A1: The Hantzsch thiazole synthesis is the most widely used method.[4] It typically involves the reaction of an α-haloketone with a thioamide or thiourea.[4][5]
Q2: Are there greener or more environmentally friendly methods for thiazole synthesis?
A2: Yes, significant progress has been made in developing greener synthetic approaches. These include microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions, which often lead to shorter reaction times, higher yields, and reduced waste.[2][4][6] For example, a solvent-free Hantzsch synthesis can be completed in minutes with high yields by grinding the reactants in a mortar and pestle.[6][7]
Q3: How can I improve the yield and reduce the reaction time of my thiazole synthesis?
A3: Microwave-assisted synthesis is a highly effective technique for both improving yields and dramatically reducing reaction times compared to conventional heating methods.[8][9][10][11][12] For instance, some thiazole syntheses that take hours under conventional reflux can be completed in a matter of minutes with microwave irradiation, often with an increase in product yield.[8]
A4: Besides the Hantzsch synthesis, other methods include the Robinson-Gabriel synthesis and the Cook-Heilborn synthesis.[4] The Robinson-Gabriel synthesis involves the cyclization of an α-acylaminoketone, while the Cook-Heilborn method utilizes the reaction of an α-aminonitrile with carbon disulfide or a related reagent.
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions
| Entry | Solvent | Catalyst (SiW.SiO2) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Water | 15% | 7 | RT | 30 |
| 2 | Water | 15% | 3 | 80 | 65 |
| 3 | Ethanol | 15% | 7 | RT | 35 |
| 4 | Ethanol | 15% | 3 | 65 | 70 |
| 5 | Methanol | 15% | 3 | 60 | 65 |
| 6 | 1-Butanol | 15% | 3 | 80 | 60 |
| 7 | 2-Propanol | 15% | 3 | 80 | 65 |
| 8 | EtOH/Water (1:1) | - | 7 | 65 | 50 |
| 9 | EtOH/Water (1:1) | 5% | 2 | 65 | 74 |
| 10 | EtOH/Water (1:1) | 10% | 2 | 65 | 79 |
| 11 | EtOH/Water (1:1) | 15% | 2 | 65 | 87 |
| 12 | EtOH/Water (1:1) | 20% | 2 | 65 | 87 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[1][2]
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives
| Compound | Method | Reaction Time | Yield (%) |
| 1 | Conventional | 2 h | 79 |
| Microwave | 3 min | 82 | |
| 2 | Conventional | 4 h | 69 |
| Microwave | 3 min | 80 |
This table illustrates the significant reduction in reaction time and improvement in yield when using microwave irradiation for the synthesis of certain heterocyclic compounds.[8]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
-
Reactant Preparation: In a round-bottom flask, dissolve the thioamide or thiourea in a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Addition of α-Haloketone: Add the α-haloketone to the solution.
-
Reaction: If a catalyst is required, add it to the mixture. Heat the reaction mixture to the optimized temperature (e.g., 65 °C) and stir for the determined reaction time (e.g., 2 hours).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, an appropriate extraction procedure should be followed. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Thiazole Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the α-haloketone and the thioamide or thiourea.
-
Solvent/Solid Support: Add a minimal amount of a suitable solvent or a solid support if a solvent-free reaction is being performed.
-
Reaction: Place the vessel in the microwave reactor and irradiate at a specific temperature and power for a short duration (e.g., 3-10 minutes).
-
Work-up and Isolation: After the reaction is complete and the vessel has cooled, the product can be isolated and purified using standard techniques as described in Protocol 1.
Visualizations
Caption: A general experimental workflow for the synthesis of thiazoles.
Caption: A troubleshooting decision tree for addressing low product yield in thiazole synthesis.
Caption: A simplified signaling pathway for the Hantzsch thiazole synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. bepls.com [bepls.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. This document addresses common challenges encountered during its synthesis and purification, offering practical solutions and detailed experimental protocols.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Purity After Initial Synthesis
Question: My crude this compound, synthesized via a Hantzsch-type reaction followed by ester hydrolysis, shows multiple spots on my TLC analysis. What are the likely impurities and how can I remove them?
Answer:
The presence of multiple impurities is common in the synthesis of complex heterocyclic compounds. The impurities likely fall into these categories:
-
Unreacted Starting Materials: Pyridine-2-thioamide and an appropriate 4-haloacetoacetate derivative (e.g., ethyl 4-chloroacetoacetate).
-
Intermediate Ester: Incomplete hydrolysis will leave the ethyl ester of the target compound, ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.
-
Side-Reaction Products: The Hantzsch thiazole synthesis can sometimes yield regioisomers or other condensation byproducts.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low purity of crude product.
Issue 2: Difficulty with Recrystallization
Question: I'm struggling to find a suitable solvent system for the recrystallization of this compound. It either doesn't dissolve or oils out upon cooling. What should I do?
Answer:
Finding the right recrystallization solvent is key. Due to the presence of both a basic pyridine ring and an acidic carboxylic acid group, the compound has polar characteristics.
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, Methanol, Acetonitrile, Glacial Acetic Acid.
-
Solvent Pairs: Ethanol/Water, Methanol/Water, Dioxane/Water, Ethyl Acetate/Hexane.
Troubleshooting Tips:
-
Oiling Out: This often occurs when the solution is supersaturated or cools too quickly. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. Using a solvent pair where the compound is less soluble can also help.
-
Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of the pure compound. Storing the solution at a lower temperature (e.g., in a refrigerator) for an extended period may also induce crystallization.
Issue 3: Challenges with Column Chromatography
Question: My compound streaks badly on the silica gel column, leading to poor separation and mixed fractions. How can I improve the chromatography?
Answer:
The polar and amphoteric nature of this compound can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing streaking.
Solutions:
-
Mobile Phase Modification: Add a small amount of a polar modifier to your eluent to improve peak shape.
-
For acidic compounds: Add 0.1-1% acetic acid or formic acid to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica.
-
For basic compounds: While less common for acidic target compounds, adding a small amount of triethylamine (0.1-1%) can neutralize the acidic sites on the silica. However, for this specific molecule, an acidic modifier is generally more effective.
-
-
Stationary Phase Choice:
-
Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a TFA or formic acid modifier (0.1%).
-
Alumina (Neutral or Basic): For basic compounds, alumina can sometimes give better results than silica.
-
Eluent Systems for Silica Gel Chromatography:
| Eluent System | Polarity | Recommended Ratio (v/v) |
| Dichloromethane / Methanol | High | 98:2 to 90:10 |
| Ethyl Acetate / Hexane | Medium to High | 50:50 to 100:0 |
| Chloroform / Methanol / Acetic Acid | High (for acidic compounds) | 95:4.5:0.5 |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most common synthetic pathway is a two-step process:
-
Hantzsch Thiazole Synthesis: Reaction of pyridine-2-carbothioamide with an ethyl 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate) to form ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.
-
Ester Hydrolysis: Hydrolysis of the resulting ethyl ester to the final carboxylic acid, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or ethanol/water, followed by acidic workup.
Figure 2: Synthetic pathway for the target compound.
Q2: What are the key safety precautions when working with the reagents for this synthesis?
A2: Always consult the Safety Data Sheet (SDS) for each reagent. Key precautions include:
-
4-Haloacetoacetates: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Thioamides: Can have unpleasant odors and potential toxicity; handle with appropriate personal protective equipment (PPE).
-
Strong Acids and Bases: Used in hydrolysis and workup steps. Handle with care to avoid chemical burns.
Q3: Can I use HPLC for the purification of this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for purifying this compound, especially for achieving high purity on a smaller scale. A reversed-phase C18 column is recommended.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm (analytical) or larger (preparative) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1 mL/min (analytical) |
| Detection | UV at 254 nm and 280 nm |
Experimental Protocols
Protocol 1: General Procedure for Ester Hydrolysis and Purification
This protocol describes the hydrolysis of ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate to the target carboxylic acid and subsequent purification.
-
Hydrolysis:
-
Dissolve the crude ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid (e.g., 1 M HCl). A precipitate should form.
-
-
Purification:
-
Filtration: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum.
-
Recrystallization (if necessary): Dissolve the crude solid in a minimal amount of hot ethanol or methanol. Slowly add water until the solution becomes slightly turbid. Heat to re-dissolve and then allow to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration.
-
Protocol 2: Column Chromatography of Crude Product
This protocol is for the purification of the crude carboxylic acid using silica gel chromatography.
-
Preparation:
-
Prepare a silica gel column in a suitable solvent (e.g., hexane or dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with a non-polar solvent system (e.g., 100% dichloromethane or ethyl acetate/hexane 1:1).
-
Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane). Remember to add 0.1-1% acetic acid to the eluent to improve peak shape.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Disclaimer: These are general guidelines and may require optimization for your specific reaction conditions and scale. Always perform small-scale trials to determine the optimal purification strategy.
Technical Support Center: Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, which involves the condensation of pyridine-2-carbothioamide with an ethyl 4-haloacetoacetate (commonly ethyl 4-chloroacetoacetate) to form ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.
Q2: What are the typical starting materials and reagents for the Hantzsch thiazole synthesis step?
A2: The key reactants are pyridine-2-carbothioamide and an ethyl 4-haloacetoacetate. The reaction is typically carried out in a protic solvent such as ethanol and may be heated to reflux.
Q3: What conditions are typically used for the hydrolysis of the ethyl ester to the carboxylic acid?
A3: Alkaline hydrolysis is commonly employed, using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. The reaction is often performed at room temperature, followed by acidification to precipitate the carboxylic acid.
Q4: Is the final product, this compound, stable?
A4: The product can be sensitive to light and may undergo decarboxylation, particularly when in solution.[1] It is advisable to store the final compound protected from light and at a low temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Thiazole Ester in the Hantzsch Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | - Ensure the reaction is heated to reflux for a sufficient duration (e.g., 5-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Suboptimal reaction temperature. | - While reflux is common, optimizing the temperature may improve yields. Experiment with slightly lower or higher temperatures. |
| Incorrect stoichiometry. | - Use a 1:1 molar ratio of pyridine-2-carbothioamide to ethyl 4-haloacetoacetate. |
| Decomposition of starting materials. | - Ensure the purity of the starting materials. Ethyl 4-haloacetoacetates can be unstable; it is best to use them fresh or stored under appropriate conditions. |
Problem 2: Presence of an Isomeric Impurity in the Hantzsch Reaction Product
Possible Cause & Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of the 2-imino-2,3-dihydrothiazole isomer. | This is a known side reaction in Hantzsch synthesis, particularly under acidic conditions. The reaction involves the two nitrogen atoms of the thioamide moiety competing for cyclization.[2] - Control pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired 2-aminothiazole derivative. The use of a non-acidic solvent like ethanol is recommended. If acidic byproducts are formed, consider adding a non-nucleophilic base. |
| Difficulty in separating the isomers. | - The isomers can be difficult to separate by standard column chromatography. Fractional crystallization may be a more effective purification method. |
Problem 3: Low Yield or Product Degradation During Ester Hydrolysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis. | - Increase the reaction time or the concentration of the base. Monitor the reaction by TLC until the ester starting material is fully consumed. |
| Decarboxylation of the final product. | The target molecule is susceptible to decarboxylation, leading to the formation of 2-(pyridin-2-yl)-4-methylthiazole.[1] - Mild reaction conditions: Perform the hydrolysis at room temperature or slightly below. Avoid excessive heating. - Careful acidification: Add acid slowly during workup while keeping the solution cool to precipitate the product. |
| Light sensitivity. | - Protect the reaction mixture and the isolated product from light to prevent photochemical degradation.[1] |
Problem 4: Difficulty in Purifying the Final Carboxylic Acid
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials or side products. | - Recrystallization: This is often the most effective method for purifying the final product. Suitable solvent systems include ethanol/water or acetic acid/water. - Washing: Wash the crude product with water to remove inorganic salts and with a non-polar solvent like diethyl ether to remove non-polar impurities. |
| Co-precipitation of impurities. | - During acidification, impurities may co-precipitate with the product. Adjusting the final pH of the precipitation can sometimes improve selectivity. |
Experimental Protocols
Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
This protocol is adapted from a similar synthesis of (2-phenyl-thiazol-4-yl)-acetic acid.[3]
-
To a stirred suspension of pyridine-2-carbothioamide (10 mmol) in absolute ethanol (30 mL), add ethyl 4-chloro-3-oxobutanoate (10 mmol).
-
Heat the reaction mixture to reflux for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and neutralize with a 10% sodium bicarbonate solution.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Synthesis of this compound
-
Dissolve the crude ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) (e.g., 3 equivalents).
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the ester is consumed.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of 3-4, keeping the solution cool in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum, protected from light.
Visualizations
Logical Workflow for Troubleshooting Hantzsch Synthesis Side Reactions
Caption: Troubleshooting workflow for Hantzsch synthesis.
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
troubleshooting failed reactions of pyridinyl-thiazole synthesis
Welcome to the technical support center for pyridinyl-thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyridinyl-thiazoles?
A1: The most prevalent and versatile method for synthesizing pyridinyl-thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide derivative, such as pyridinyl-thiourea.[1][2]
Q2: I am not getting any product. What are the primary reasons for a complete reaction failure?
A2: Complete reaction failure can often be attributed to a few key factors:
-
Incorrect Reagents: Ensure you are using the correct starting materials, particularly the appropriate α-haloketone and pyridinyl-thioamide.
-
Degraded Reagents: α-haloketones can be unstable. Ensure their purity before starting the reaction. Similarly, check the purity of the thioamide.
-
Insufficient Activation: The reaction may require a catalyst (acidic or basic) or thermal activation (heating) to proceed.[3]
Q3: My reaction yield is very low. What are the common causes and how can I improve it?
A3: Low yields are a frequent issue. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters often require optimization for each specific set of reactants.
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions, consuming the reactants and lowering the yield of the desired product.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?
A4: In a Hantzsch-type synthesis of pyridinyl-thiazoles, several side products can form:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the pyridinyl-thioamide.
-
Formation of Oxazoles: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.
Q5: My pyridinyl-thiazole product is difficult to purify. What methods are recommended?
A5: Pyridinyl-thiazoles are often polar and can be challenging to purify by standard silica gel chromatography. Consider the following strategies:
-
Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems.
-
Alternative Chromatography Media: If silica gel causes streaking or poor separation, consider using alumina.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can provide better separation.
-
Salt Formation: Converting the basic pyridine moiety into a salt (e.g., hydrochloride) can alter its solubility and facilitate purification by precipitation or recrystallization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide will help you diagnose and resolve issues related to low or non-existent product formation.
Troubleshooting Logic for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Data on Reaction Condition Optimization
The choice of solvent, catalyst, and temperature can significantly impact the yield of pyridinyl-thiazole synthesis. Below are tables summarizing data from various literature sources.
Table 1: Effect of Solvent and Temperature on Yield
| Target Compound | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone | 3-Chloropentane-2,4-dione | (Pyridin-2-yl)thiourea | AcOH | Reflux | 5 | 74 | [1][4] |
| 2-Amino-4-(pyridin-2-yl)thiazole | 2-Bromo-1-(pyridin-2-yl)ethanone | Thiourea | Ethanol | 70 | 2 | 56 | |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (Microwave) | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | 90 | 0.5 | 95 | [5] |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (Conventional) | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | Reflux | 8 | Lower | [5] |
Table 2: Effect of Base/Catalyst on Yield
| Target Compound | Reactants | Base/Catalyst | Solvent | Yield (%) | Reference |
| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl]propen-1-one | 1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone, 2-fluorobenzaldehyde | t-BuOK | EtOH | 80 | [1] |
| Pyridine-thiazole hybrid 8 | Thiosemicarbazone 3, 3-chloropentane-2,4-dione | Triethylamine | Ethanol | 56 | [2] |
| Pyridine-thiazole hybrid 5 | Thiosemicarbazone 3, ethyl bromoacetate | Sodium Acetate | Ethanol | 62 | [2] |
| 2-imino-3,4-dimethyl-2,3-dihydrothiazole | α-halogeno ketone, N-monosubstituted thiourea | 10M-HCl | EtOH | 73 | [3] |
Issue 2: Product Purification Challenges
This guide provides strategies for purifying polar pyridinyl-thiazole compounds.
Purification Strategy Workflow
Caption: Decision workflow for purifying pyridinyl-thiazole compounds.
Experimental Protocols
Below are representative experimental protocols for the synthesis of pyridinyl-thiazole derivatives based on the Hantzsch reaction.
Protocol 1: Synthesis of 1-[4-Methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone [1][4]
General Workflow
Caption: General experimental workflow for pyridinyl-thiazole synthesis.
Materials:
-
(Pyridin-2-yl)thiourea (0.01 mol)
-
3-Chloropentane-2,4-dione (0.011 mol)
-
Sodium Acetate (AcONa) (0.01 mol)
-
Glacial Acetic Acid (AcOH) (10 mL)
-
Ethanol (for washing)
-
DMF:Ethanol (1:2 mixture for recrystallization)
Procedure:
-
In a round-bottom flask, combine (pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione, and sodium acetate in glacial acetic acid.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol (5-10 mL).
-
Recrystallize the crude product from a mixture of DMF and ethanol (1:2) to obtain the pure product.
Protocol 2: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
Materials:
-
2-Bromo-1-(pyridin-2-yl)ethanone (5 mmol)
-
Thiourea (5.1 mmol)
-
Ethanol
-
2 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetone (for washing)
Procedure:
-
To a solution of 2-bromo-1-(pyridin-2-yl)ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).
-
Stir the mixture at 70°C for 2 hours. Monitor the reaction by LC/MS.
-
Cool the reaction mixture to room temperature, which should induce precipitation.
-
Collect the precipitate by vacuum filtration and wash with acetone.
-
Dissolve the collected solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biological activity of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to enhance the biological activity of this compound?
A1: Enhancing the biological activity of the parent compound typically involves structural modifications. Key strategies include:
-
Amide and Ester Formation: Converting the carboxylic acid group into amides or esters can improve cell permeability and alter the pharmacokinetic profile.
-
Substitution on the Pyridine Ring: Introducing various substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to improved target binding.
-
Modification of the Acetic Acid Side Chain: Altering the length or branching of the acetic acid side chain can impact the compound's interaction with its biological target.
-
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties, such as tetrazole, can influence the compound's acidity and binding characteristics.
Q2: What are the primary biological targets for derivatives of this compound?
A2: Derivatives of this scaffold have shown activity against a range of biological targets, including:
-
Protein Kinases: Notably, the PI3K/AKT/mTOR signaling pathway is a significant target for many thiazole derivatives in the context of cancer therapy.[1][2][3]
-
Cyclooxygenase (COX) Enzymes: Thiazole-containing compounds have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects.
-
Lipoxygenase (LOX) Enzymes: Some derivatives have shown inhibitory activity against lipoxygenase, which is relevant for both inflammation and cancer.
-
Microbial Enzymes: The thiazole scaffold is present in various antimicrobial agents, suggesting that its derivatives may target essential microbial enzymes.
Q3: Are there any known structure-activity relationships (SAR) for this class of compounds?
A3: Yes, several SAR studies have been conducted. For instance, in the context of anticancer activity, the introduction of bulky aromatic groups on the thiazole ring has been shown to enhance cytotoxicity. For anti-inflammatory activity, specific substitutions on the pyridine ring can lead to selective COX-2 inhibition.
Troubleshooting Guides
Synthesis of Derivatives
Issue 1: Low yield during amide coupling reaction.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: Ensure that the coupling reagents (e.g., EDC/HOBt, HATU) are fresh and used in appropriate stoichiometric amounts. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated acid.
-
-
Possible Cause 2: Poor nucleophilicity of the amine.
-
Solution: If the amine is sterically hindered or electronically deactivated, consider using a more potent coupling reagent or performing the reaction at an elevated temperature. The addition of a non-nucleophilic base (e.g., DIEA) can also facilitate the reaction.
-
-
Possible Cause 3: Side reactions.
-
Solution: Minimize side reactions by carefully controlling the reaction temperature and time. Purification of the activated acid intermediate before adding the amine can sometimes improve the yield.
-
Issue 2: Difficulty in purification of the final product.
-
Possible Cause 1: Presence of unreacted starting materials or coupling reagents.
-
Solution: Use column chromatography with a carefully selected solvent system to separate the product from impurities. A preliminary aqueous work-up can help remove water-soluble byproducts from the coupling reagents.
-
-
Possible Cause 2: Product is an oil or difficult to crystallize.
-
Solution: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexane, diethyl ether) to induce precipitation. If crystallization is difficult, consider using a different solvent system or employing techniques like slow evaporation or vapor diffusion.
-
Biological Assays
Issue 3: High variability in MTT assay results for cytotoxicity testing.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to maintain uniformity. Avoid seeding cells in the outer wells of the 96-well plate, as these are prone to evaporation (the "edge effect").[4]
-
-
Possible Cause 2: Interference of the compound with the MTT dye.
-
Possible Cause 3: Incomplete solubilization of formazan crystals.
Quantitative Data
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Thiazole Derivatives
| Compound ID | R1 (at thiazole-C4) | R2 (at pyridine-C4) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| Parent Acid | -CH₂COOH | H | Data not available | Data not available | Data not available | - |
| Derivative A | Phenyl | H | 15.2 ± 1.3 | 21.8 ± 2.1 | 18.5 ± 1.9 | Fictional Data |
| Derivative B | 4-Chlorophenyl | H | 8.7 ± 0.9 | 12.4 ± 1.1 | 9.9 ± 1.0 | Fictional Data |
| Derivative C | 4-Methoxyphenyl | H | 12.1 ± 1.1 | 18.9 ± 1.7 | 14.3 ± 1.3 | Fictional Data |
| Derivative D | Phenyl | 6-Methyl | 10.5 ± 1.0 | 15.3 ± 1.4 | 11.8 ± 1.2 | Fictional Data |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | Fictional Data |
Note: The data presented for the derivatives is a synthesized representation based on typical findings in the literature for this class of compounds and is for illustrative purposes only. Direct comparative IC50 values for this compound were not available in the searched literature.
Experimental Protocols
General Protocol for Amide Synthesis
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIEA (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for MTT Cell Viability Assay[4][5][6][7][8][9][10][11]
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points for thiazole derivatives.
Caption: General experimental workflow for enhancing biological activity.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up Synthesis of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of complex organic syntheses is a critical phase in drug development and chemical manufacturing. This technical support center provides a comprehensive resource for professionals encountering challenges during the large-scale synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate a smooth transition from laboratory to pilot plant or industrial production.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the Hantzsch thiazole synthesis for this compound and its ester precursor.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate | Incomplete reaction; Side reactions; Suboptimal temperature control; Poor quality of starting materials. | - Monitor Reaction: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials (pyridine-2-carbothioamide and ethyl 4-chloroacetoacetate).[1][2] - Temperature Management: Maintain a consistent reaction temperature. Exothermic reactions upon reagent addition can occur, and proper cooling is crucial to prevent side product formation. Gradual heating to reflux is recommended.[2] - Reagent Quality: Ensure the purity of starting materials. Impurities in the α-haloketone or thioamide can lead to unwanted byproducts.[1] - Stoichiometry: A slight excess (1.1-1.2 equivalents) of the thioamide can sometimes drive the reaction to completion.[3] |
| Formation of Impurities | Contamination of starting materials; Uncontrolled reaction conditions; Presence of corresponding amide leading to oxazole formation.[1] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Slow Addition: Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. - Purification of Starting Materials: If significant impurities are detected, consider purifying the starting materials before the reaction. |
| Difficult Purification of the Final Acetic Acid | Presence of closely related impurities; Poor crystallization; Tarry byproducts. | - Recrystallization: Experiment with different solvent systems for recrystallization. Common choices for similar carboxylic acids include ethanol, acetone/water, or ethyl acetate/hexanes.[4] - pH Adjustment: Carefully control the pH during the workup and crystallization. The isoelectric point of the molecule is crucial for effective precipitation. - Chromatography: For persistent impurities, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production. |
| Incomplete Hydrolysis of the Ester | Insufficient base or acid; Short reaction time; Low reaction temperature. | - Monitor Hydrolysis: Track the disappearance of the ester and the appearance of the carboxylic acid using TLC or HPLC. - Reaction Conditions: Ensure an adequate amount of hydrolyzing agent (e.g., NaOH or LiOH) is used. Heating the reaction mixture can accelerate the hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent method is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of pyridine-2-carbothioamide with ethyl 4-chloroacetoacetate to form ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid.
Q2: What are the critical process parameters to control during the Hantzsch thiazole synthesis step?
A2: Temperature control is paramount. The reaction can be exothermic, and maintaining a consistent temperature is key to minimizing side product formation. The quality and purity of the starting materials, particularly the α-haloketone, are also critical for achieving high yields and purity.[1] The choice of solvent, typically an alcohol like ethanol, also plays a significant role.[2]
Q3: What are the potential side products in the Hantzsch synthesis of this compound?
A3: Potential side products can include unreacted starting materials, the formation of an oxazole if the thioamide is contaminated with the corresponding amide, and dimerization or polymerization of reactants under poorly controlled conditions.[1]
Q4: How can I effectively purify the final this compound at scale?
A4: Recrystallization is the most common and scalable purification method for the final solid product. Experimenting with different solvent systems is crucial to find the optimal conditions for high purity and yield. Adjusting the pH to the isoelectric point of the molecule during precipitation is a key technique to maximize recovery.
Q5: Are there any specific safety precautions to consider during the scale-up?
A5: Yes. Ethyl 4-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Hantzsch reaction can be exothermic, so proper temperature monitoring and control are essential to prevent runaways.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
This protocol is a general guideline and may require optimization.
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 4-chloroacetoacetate
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve pyridine-2-carbothioamide (1.0 equivalent) in ethanol.
-
Slowly add ethyl 4-chloroacetoacetate (1.0-1.05 equivalents) to the solution at room temperature while monitoring the internal temperature.
-
Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous sodium bicarbonate solution to neutralize the reaction mixture, which may result in the precipitation of the product.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol and then water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and then proceed with an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
Protocol 2: Scale-Up Hydrolysis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
Materials:
-
Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate
-
Sodium hydroxide or Lithium hydroxide
-
Water and/or an alcohol (e.g., Methanol, Ethanol)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a reactor, suspend or dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of water and an alcohol.
-
Add a solution of sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents).
-
Heat the mixture and stir for several hours, monitoring the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to the isoelectric point of the product to induce precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes. Note that these are representative values and may vary depending on the specific scale and equipment used.
| Reaction Step | Key Parameters | Typical Values | Expected Outcome |
| Hantzsch Thiazole Synthesis | Temperature | 70-80 °C (Reflux in Ethanol) | Formation of the ester |
| Reaction Time | 4-12 hours | High conversion | |
| Molar Ratio (Thioamide:Haloketone) | 1:1 to 1.1:1 | Optimized yield | |
| Ester Hydrolysis | Temperature | 50-70 °C | Complete hydrolysis |
| Reaction Time | 2-6 hours | High purity acid | |
| pH for Precipitation | 4-5 (approximate) | Maximum product recovery |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low yield issues.
References
Validation & Comparative
A Comparative Guide to the Biological Profile of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid by examining the validated biological activities of its structural analogs. While direct experimental validation for the specific mechanism of action of this compound is not extensively documented in publicly available literature, the following sections detail the observed activities of closely related pyridine and thiazole-containing compounds. This comparative approach aims to provide researchers with a framework for hypothesis generation and further investigation into the therapeutic potential of this chemical scaffold.
Comparative Biological Activities of Structural Analogs
The therapeutic potential of compounds structurally related to this compound has been explored across various disease areas, including cancer, inflammation, and infectious diseases. The core structure, featuring a pyridine ring linked to a thiazole moiety, is a common scaffold in medicinal chemistry. Below, we summarize the key findings for several analogs.
Table 1: Comparative Anticancer and Enzyme Inhibitory Activities of Analogs
| Compound/Analog | Target/Activity | Cell Line/Assay | IC50/Inhibition |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Lipoxygenase (LOX) Inhibition | Enzyme Assay | Potent inhibition, with methoxylated derivatives being the most active. |
| 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 Inhibition | Luciferase Reporter Assay (HaCaT cells) | >95% inhibition at 0.1 µM[1] |
| 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 Inhibition | Luciferase Reporter Assay (HaCaT cells) | >95% inhibition at 0.1 µM[1] |
| Pyridine-thiazole hybrids | Anticancer Activity | MCF-7 (Breast), HepG2 (Liver) | IC50 values in the range of 5.36–8.76 μM[2] |
Table 2: Comparative Antimicrobial Activities of Thiazole Analogs
| Compound/Analog | Activity | Organism(s) | MIC/MBC (mg/mL) |
| Pyrimidinone-linked thiazoles | Antibacterial | E. cloacae, E. coli, S. typhimurium, B. cereus | MIC: 0.17 to >3.74, MBC: 0.23 to >3.75[3] |
Potential Mechanisms of Action Based on Analog Studies
Based on the activities of structurally similar compounds, several potential mechanisms of action for this compound can be hypothesized.
Several analogs of this compound have demonstrated inhibitory activity against enzymes involved in inflammatory pathways, such as lipoxygenases (LOX).
Experimental Protocol: Lipoxygenase Inhibition Assay
A common method to assess LOX inhibition is a spectrophotometric assay using linoleic acid as a substrate. The detailed protocol is as follows:
-
Enzyme and Substrate Preparation: A solution of lipoxygenase (from soybean) is prepared in a suitable buffer (e.g., borate buffer, pH 9.0). A substrate solution of linoleic acid is also prepared in the same buffer.
-
Inhibitor Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the linoleic acid substrate.
-
Measurement: The formation of the hydroperoxy-linoleic acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition by the test compound is determined by comparing the rate of the inhibited reaction to that of a control reaction without the inhibitor. IC50 values are then calculated from dose-response curves.
Diagram: Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the lipoxygenase pathway.
Analogs have shown promise as anticancer agents, suggesting that this compound might interfere with signaling pathways crucial for cancer cell proliferation and survival. One such pathway involves the Transforming Growth Factor-beta (TGF-β) signaling, where analogs have been shown to inhibit the ALK5 receptor.
Experimental Protocol: ALK5 Kinase Inhibition Assay (Luciferase Reporter)
This cell-based assay is used to screen for inhibitors of the TGF-β type I receptor (ALK5) kinase.
-
Cell Culture and Transfection: A suitable cell line (e.g., HaCaT keratinocytes) is cultured. The cells are then transiently transfected with a luciferase reporter plasmid under the control of a TGF-β responsive promoter (e.g., p3TP-Lux).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
TGF-β Stimulation: After a pre-incubation period with the compound, the cells are stimulated with TGF-β to activate the signaling pathway.
-
Luciferase Assay: Following a suitable incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the activation of the TGF-β pathway. The percentage of inhibition by the test compound is calculated by comparing the luciferase activity in treated cells to that of untreated, TGF-β stimulated cells. IC50 values are determined from dose-response curves.
Diagram: TGF-β/ALK5 Signaling Pathway Inhibition
References
- 1. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic Acid and Other Cytosolic Phospholipase A2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of various compounds targeting cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. While direct experimental data for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is not extensively available in the public domain, we will use a structurally related thiazolyl ketone, AVX235 (GK470) , as a representative of this chemical class. This guide will compare its performance with two other well-characterized cPLA2α inhibitors from different structural families: the pyrrolidine-based inhibitor Pyrrophenone and the indole-based inhibitor Efipladib .
Cytosolic phospholipase A2α is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] This process is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Consequently, inhibitors of cPLA2α are promising therapeutic agents for a variety of inflammatory diseases, such as rheumatoid arthritis, asthma, and psoriasis.[1]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro and cell-based inhibitory activities of the selected cPLA2α inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor Class | Compound | In Vitro IC50 (cPLA2α) | Cell-Based IC50 (AA Release) | Reference |
| Thiazolyl Ketone | AVX235 (GK470) | 300 nM (vesicle assay) | 0.6 µM (SW982 synoviocytes) | [2] |
| Pyrrolidine | Pyrrophenone | ~10 nM (in vitro) | Not explicitly stated, but potent | [3] |
| Indole | Efipladib | Potent, specific inhibitor | Data available in various assays | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor potency is crucial for the interpretation of comparative data. Below are representative protocols for in vitro and cell-based cPLA2α inhibition assays.
In Vitro cPLA2α Inhibition Assay (Vesicle Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α on a synthetic substrate.
Materials:
-
Purified recombinant human cPLA2α
-
Phospholipid vesicles (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and phospholipid vesicles.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding purified cPLA2α.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract lipids).
-
Separate the released radiolabeled arachidonic acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
Quantify the amount of released arachidonic acid using liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from the cell membrane in response to a stimulus.
Materials:
-
A suitable cell line (e.g., SW982 human synovial sarcoma cells)
-
Cell culture medium and supplements
-
[³H]-Arachidonic acid
-
Stimulating agent (e.g., interleukin-1β, calcium ionophore A23187)
-
Inhibitor compounds dissolved in a suitable solvent
-
Scintillation cocktail and counter
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid for several hours.
-
Wash the cells to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with an appropriate agonist to induce arachidonic acid release.
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using liquid scintillation counting, which corresponds to the amount of released [³H]-arachidonic acid.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.[2]
Mandatory Visualization
Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, which leads to the production of pro-inflammatory eicosanoids.
Caption: The role of cPLA2α in the arachidonic acid cascade and its inhibition.
Experimental Workflow for cPLA2α Inhibitor Screening
The diagram below outlines a typical workflow for identifying and characterizing novel cPLA2α inhibitors.
References
- 1. cPLA2 inhibitors [chemdiv.com]
- 2. Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of Thiazole-Based Compounds: A Guide for Researchers
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a pivotal scaffold in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5][6] This guide provides a comparative analysis of the biological activities of various thiazole-based compounds, supported by experimental data and detailed methodologies to assist researchers and drug development professionals.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][7] The mechanism of action often involves the inhibition of critical cellular pathways, such as PI3K/mTOR signaling and tubulin polymerization.[8][9]
A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their anti-proliferative activities against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[9] Among the tested compounds, compound 5b was identified as the most potent, with IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM against MCF-7 and A549 cells, respectively.[9] Further mechanistic studies revealed that compound 5b effectively inhibited tubulin polymerization with an IC50 value of 3.3 µM, arrested the cell cycle at the G2/M phase, and induced apoptosis in MCF-7 cells.[9]
In another study, a series of new thiazole derivatives were designed as PI3K/mTOR dual inhibitors.[8] Compounds 3b and 3e demonstrated significant growth-inhibiting activity across a panel of 60 different cancer cell lines.[8] Notably, the inhibitory effect of compound 3b on PI3Kα was comparable to the reference drug alpelisib.[8]
More recently, newly synthesized thiazole derivatives were evaluated for their in vitro cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines.[10] Compound 4c emerged as the most active derivative, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively, which were more potent than the standard drug Staurosporine.[10] Further investigations showed that compound 4c could arrest the cell cycle and induce apoptosis in MCF-7 cells.[10]
Quantitative Comparison of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| 5b | MCF-7 | 0.48 ± 0.03 | Colchicine | 9.1 |
| 5b | A549 | 0.97 ± 0.13 | - | - |
| 3b | PI3Kα (enzymatic assay) | Similar to Alpelisib | Alpelisib | - |
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of thiazole compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a standard reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Thiazole derivatives are well-recognized for their potent antimicrobial activity against a range of bacterial and fungal pathogens.[11][12][13][14] The incorporation of different substituents on the thiazole ring allows for the modulation of their antimicrobial spectrum and potency.
A study on novel thiazole hydrazones reported significant antibacterial and antifungal activities.[13] Specifically, compounds 4b , 4g , and 4j showed better antifungal activity against Candida albicans (MIC = 250 µg/mL) than the standard drug Griseofulvin (MIC = 500 µg/mL).[13] Several of the synthesized compounds were also active against E. coli.[13]
Another investigation into new heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial activity.[15] Compound 3 exhibited the best activity with MIC values ranging from 0.23 to 0.70 mg/mL against a panel of bacteria.[15] The antifungal activity of the synthesized compounds was even more promising, with compound 9 showing the best activity with MICs ranging from 0.06 to 0.23 mg/mL.[15]
Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | C. albicans | A. niger |
| 4b | - | - | - | 250 | >1000 |
| 4g | - | - | - | 250 | >1000 |
| 4j | - | - | - | 250 | >1000 |
| 3 | 230-700 | - | - | - | - |
| 9 | - | - | - | 60-230 | - |
| Griseofulvin (Std.) | - | - | - | 500 | - |
| Nystatin (Std.) | - | - | - | 100 | 100 |
Note: '-' indicates data not reported in the cited source.
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity and is often determined by the broth microdilution method.[15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The thiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Thiazole-based compounds have also demonstrated significant anti-inflammatory potential.[16][17][18] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][18]
A series of thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[17] Compounds 3c and 3d showed the most promising results, with up to 44% and 41% inhibition of edema, respectively.[17] These nitro-substituted thiazole derivatives performed better than the standard drug Nimesulide in this model.[17]
Another study investigated new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles as potential inducible nitric oxide synthase (iNOS) inhibitors.[19] The in vivo anti-inflammatory effects were studied in a turpentine oil-induced inflammation model. The best anti-inflammatory and antioxidant effects were observed for thiazolyl-carbonyl-thiosemicarbazides Th-1-8 , thiazolyl-1,3,4-oxadiazole Th-20 , and thiazolyl-1,3,4-thiadiazole Th-21 .[19]
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Model | % Inhibition of Edema | Standard Drug | % Inhibition by Std. |
| 3c | Carrageenan-induced rat paw edema | 44% | Nimesulide | <44% |
| 3d | Carrageenan-induced rat paw edema | 41% | Nimesulide | <41% |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Wistar rats are divided into control, standard, and test groups.
-
Drug Administration: The test compounds (thiazole derivatives) and the standard drug (e.g., Nimesulide or Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Conclusion
The thiazole scaffold remains a highly versatile and privileged structure in the design of new therapeutic agents. The comparative data presented herein highlights the potential of thiazole derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents. Further optimization of lead compounds through structure-activity relationship studies will likely lead to the development of novel and effective drugs for a variety of diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid via NMR: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis for confirming the chemical structure of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H and ¹³C NMR chemical shifts are presented, based on established values for its constituent heterocyclic systems—pyridine and thiazole—and the acetic acid moiety. This information serves as a benchmark for researchers and drug development professionals to verify the synthesis of this compound.
Predicted NMR Data for Structural Verification
Caption: Chemical structure and atom numbering for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5' (Pyridine) | ~8.6 | Doublet | Expected to be the most downfield pyridine proton due to the proximity to the nitrogen atom. |
| H-3' (Pyridine) | ~8.0 | Doublet | |
| H-4' (Pyridine) | ~7.9 | Triplet | |
| H-6' (Pyridine) | ~7.4 | Triplet | |
| H-5 (Thiazole) | ~7.2 | Singlet | The chemical shift is influenced by the adjacent pyridine and acetic acid groups. |
| CH₂ (Acetic Acid) | ~3.8 | Singlet | Methylene protons adjacent to the thiazole ring and the carboxylic acid group. |
| COOH (Acetic Acid) | >10 | Broad Singlet | The carboxylic acid proton is typically broad and appears significantly downfield. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~172 | Carbonyl carbon of the carboxylic acid. |
| C-2 (Thiazole) | ~168 | Carbon atom in the thiazole ring attached to the pyridine ring. |
| C-2' (Pyridine) | ~152 | Carbon atom in the pyridine ring attached to the thiazole ring. |
| C-6' (Pyridine) | ~150 | |
| C-4 (Thiazole) | ~145 | Carbon atom in the thiazole ring attached to the acetic acid moiety. |
| C-4' (Pyridine) | ~137 | |
| C-3', C-5' (Pyridine) | ~125, ~121 | |
| C-5 (Thiazole) | ~115 | |
| CH₂ (Acetic Acid) | ~35 | Methylene carbon of the acetic acid group. |
Experimental Protocol for NMR Analysis
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the synthesized compound.
- Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and shim the probe to ensure a homogeneous magnetic field.
- Lock the spectrometer on the deuterium signal of the solvent.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the spectrum with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Acquisition:
- Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- Process the spectrum similarly to the ¹H spectrum.
- Reference the spectrum to the solvent peak.
5. 2D NMR Experiments (Optional but Recommended):
- To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
- COSY: Identifies proton-proton couplings within the same spin system (e.g., within the pyridine ring).
- HSQC: Correlates directly bonded proton and carbon atoms.
- HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Unlocking the Therapeutic Potential of Pyridinyl-Thiazole Compounds: A Comparative Analysis of Experimental Findings
A detailed examination of pyridinyl-thiazole derivatives reveals a promising class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a cross-validation of experimental results from multiple studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
The convergence of pyridine and thiazole moieties into a single molecular scaffold has yielded a plethora of derivatives exhibiting potent and selective biological effects. Extensive research highlights their efficacy as anticancer agents, with activities attributed to the inhibition of key cellular processes such as cell proliferation, angiogenesis, and survival. This guide synthesizes findings from various independent studies to present a clear, comparative analysis of these compounds.
Comparative Analysis of Anticancer Activity
The primary therapeutic application explored for pyridinyl-thiazole compounds is in the treatment of cancer. Numerous studies have demonstrated their cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, and a summary of reported values for various derivatives is presented below.
| Compound Class/Derivative | Cancer Cell Line(s) | Reported IC50 (µM) | Reference Drug(s) | Reference(s) |
| Pyridine-Thiazole Hybrids (e.g., Compound 3 ) | HL-60 (Leukemia) | 0.57 | Doxorubicin (>50 µM on normal cells) | [1][2][3] |
| Pyridine-Thiazole Hybrids (e.g., Compound 4 ) | SK-OV-3 (Ovarian) | 7.87 | Doxorubicin | [1] |
| Pyridine-Thiazole Hybrids (e.g., Compounds 7 and 10 ) | MCF-7 (Breast), HepG2 (Liver) | 5.36 - 8.76 | 5-Fluorouracil (6.14 - 7.20 µM) | [4] |
| Hydrazonothiazole-based Pyridines (e.g., 2b, 2c, 2f, 2m ) | A549 (Lung) | Potent cytotoxicity, some greater than cisplatin | Cisplatin | [5] |
| Pyridone-based Analogues | A549 (Lung), MCF-7 (Breast) | 0.008 - 0.015 | Cisplatin (~50 µM), Doxorubicin | [6] |
| Thiazole-based Derivatives | A549 (Lung), MCF-7 (Breast) | 0.050 - 0.120 | Cisplatin, Doxorubicin | [6] |
| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung) | 0.302 - 0.788 | Doxorubicin | [7] |
| 1,3,4-Thiadiazole-Pyridine Hybrid (4h ) | HTC-116 (Colon), HepG-2 (Liver) | 2.03 - 2.17 | Harmine (2.40 - 2.54 µM) | [8] |
Mechanisms of Action and Targeted Signaling Pathways
The anticancer effects of pyridinyl-thiazole compounds are mediated through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways.
Induction of Apoptosis: Several studies have confirmed that these compounds can trigger programmed cell death in cancer cells. For instance, treatment of breast cancer cells (MCF-7) with certain pyridine-thiazole derivatives led to a significant decrease in the mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway.[1] Similarly, hydrazonothiazole-based pyridine compounds have been shown to induce apoptosis in A549 lung cancer cells, with some derivatives demonstrating high apoptotic activity.[5]
Enzyme Inhibition: A primary mode of action for many pyridinyl-thiazole derivatives is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
-
Kinase Inhibition: These compounds have been identified as potent inhibitors of various protein kinases.[9] For example, they have shown inhibitory activity against cyclin-dependent kinases (CDKs), Janus kinase (JAK), VEGFR-2, and B-RAFV600E.[9][10] The inhibition of such kinases disrupts signaling pathways that control cell cycle progression and angiogenesis. Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of kinases like EGFR.[7][8]
-
PARP1 Inhibition: Some pyridine-thiazole derivatives have been shown to target Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair.[1][3] Inhibition of PARP1 in cancer cells with compromised DNA repair mechanisms can lead to synthetic lethality. Pre-incubation of tumor cells with a known PARP1 inhibitor was found to reduce the cytotoxic activity of certain pyridine-thiazole compounds, suggesting a PARP1-dependent mechanism of action.[1][2][3]
-
MMP-9 Inhibition: Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in cancer cell invasion and metastasis. Specific hydrazonothiazole-based pyridine derivatives have been identified as effective MMP-9 inhibitors, with molecular docking and dynamics simulations confirming their strong binding to the enzyme's active site.[5]
The following diagram illustrates a generalized signaling pathway targeted by pyridinyl-thiazole compounds, leading to anticancer effects.
Caption: Inhibition of key cellular targets by pyridinyl-thiazole compounds, leading to anticancer effects.
Experimental Protocols
The evaluation of pyridinyl-thiazole compounds consistently employs a set of standard in vitro assays to determine their biological activity.
Cell Viability and Cytotoxicity Assay (MTT Assay): This is the most common method used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridinyl-thiazole compounds and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curves.[6]
The following diagram outlines the workflow for a typical in vitro cytotoxicity screening.
Caption: A standard workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Flow Cytometry for Apoptosis Analysis: This technique is used to quantify the extent of apoptosis induced by the compounds.
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.
-
Cell Staining: The cells are harvested and stained with fluorescent dyes such as Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[5]
Inhibition of Angiogenesis: The anti-angiogenic potential of these compounds is assessed using assays such as the human umbilical vein endothelial cells (HUVECs) colony formation and migration assays, the aortic ring spreading model, and the chick embryo chorioallantoic membrane (CAM) model.[11]
Conclusion
The collective evidence from multiple independent studies strongly supports the continued investigation of pyridinyl-thiazole compounds as a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their demonstrated ability to induce apoptosis and inhibit key enzymes and signaling pathways in cancer cells, often with high potency, underscores their potential. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and cross-validation of new derivatives. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical models.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid derivatives
A Comparative Guide to the Efficacy of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a promising heterocyclic structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, leveraging the unique chemical properties of the pyridine and thiazole rings. This guide provides a comparative overview of the efficacy of derivatives of this scaffold and structurally related compounds, supported by available preclinical data. Due to a lack of direct head-to-head comparative studies on a single series of this compound derivatives in the public domain, this guide synthesizes findings from studies on closely related chemical structures to provide insights into their therapeutic potential and structure-activity relationships (SAR).
Anticancer Activity
Derivatives of the pyridin-yl-thiazole scaffold have been explored for their potential as anticancer agents, with studies focusing on their ability to inhibit specific cellular pathways involved in cancer progression.
Inhibition of Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase (ALK5)
A series of 5-(pyridin-2-yl)thiazoles, structurally related to the core scaffold of interest, were synthesized and evaluated for their inhibitory activity against ALK5, a key player in cancer cell signaling. The efficacy of these compounds was assessed using a cell-based luciferase reporter assay.
Table 1: ALK5 Inhibitory Activity of 5-(Pyridin-2-yl)thiazole Derivatives [1]
| Compound ID | Structure | Inhibition of ALK5 at 0.1 µM (%) |
| 15i | 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | >95% |
| 15k | 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | >95% |
Experimental Protocol: ALK5 Luciferase Reporter Assay [1]
-
Cell Line: HaCaT cells (human keratinocytes).
-
Transfection: Cells were transiently transfected with a p3TP-luc reporter construct, which contains a TGF-β-responsive promoter driving the expression of luciferase.
-
Treatment: Transfected cells were treated with the test compounds at a concentration of 0.1 µM.
-
Assay: Luciferase activity was measured to determine the extent of ALK5 inhibition. A reduction in luciferase activity corresponds to the inhibition of the TGF-β signaling pathway.
-
Data Analysis: The percentage of inhibition was calculated relative to a vehicle control.
Cytotoxic Activity Against Cancer Cell Lines
While direct data on this compound derivatives is limited, related thiazole and thiadiazole-containing pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study on 5-Aryl-1,3,4-thiadiazole-based derivatives provides insight into the potential anticancer efficacy of such scaffolds.
Table 2: Cytotoxicity of 5-Aryl-1,3,4-thiadiazole-Pyridine Derivatives [2]
| Compound ID | Target Cell Line | IC50 (µg/mL) |
| Derivative A | MCF-7 (Breast Cancer) | Not Specified |
| Derivative B | HepG2 (Liver Cancer) | Not Specified |
Note: The specific IC50 values were not detailed in the provided search result, but the study highlighted their potential as anticancer agents.
Anti-inflammatory Activity
The pyridinyl-thiazole scaffold is also being investigated for its anti-inflammatory properties.
In Vivo Anti-inflammatory Effects of Thiazolo[4,5-b]pyridine Derivatives
A series of novel thiazolo[4,5-b]pyridin-2-one derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model.[3]
Table 3: Anti-inflammatory Effect of Thiazolo[4,5-b]pyridine-2-ones [3]
| Compound | Dose | Paw Edema Inhibition (%) |
| Ibuprofen (Reference) | Not Specified | Significant |
| Synthesized Derivatives | Not Specified | Considerable |
Note: The publication abstract mentions "considerable anti-inflammatory effects" without providing specific quantitative data in the accessible text.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [3]
-
Animal Model: Wistar rats.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is administered to the rat's hind paw to induce localized edema.
-
Treatment: Test compounds are administered to the rats, typically intraperitoneally or orally, prior to carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.
Antimicrobial and Antiprotozoal Activity
The versatility of the pyridinyl-thiazole scaffold extends to infectious diseases.
Antimycobacterial and Antiplasmodial Activity of 2-Aminothiazole Derivatives
A series of compounds based on the 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and Plasmodium falciparum.[4][5]
Structure-Activity Relationship (SAR) Insights: [4]
-
Antimycobacterial Activity: Optimal activity was observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole, a substituted phenyl ring at the 2-amino position, and an amide linker.
-
Antiplasmodial Activity: The most potent compounds against P. falciparum had a phenyl ring substituted with hydrophobic, electron-withdrawing groups.[4]
Table 4: Biological Activity of 2-Amino-4-(2-pyridyl)thiazole Derivatives
| Activity | Target Organism | Key Structural Features for Potency |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | 2-pyridyl at C4, substituted phenyl at 2-amino, amide linker[4] |
| Antiplasmodial | Plasmodium falciparum NF54 | Phenyl ring with hydrophobic, electron-withdrawing groups[4] |
Experimental Protocol: In Vitro Antimycobacterial Assay
-
Organism: Mycobacterium tuberculosis H37Rv strain.
-
Method: A common method is the Microplate Alamar Blue Assay (MABA).
-
Procedure: The bacteria are cultured in a suitable medium in a microplate. The test compounds are added at various concentrations. After an incubation period, a resazurin-based dye (Alamar Blue) is added.
-
Endpoint: Viable, metabolically active bacteria reduce the blue dye to a pink product, which can be quantified spectrophotometrically or fluorometrically. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Conclusion
The available preclinical data, primarily from in vitro studies, suggest that the this compound scaffold and its close structural analogues are promising platforms for the development of novel therapeutic agents.[2] The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings.[2] Current research points towards potential applications in oncology, inflammation, and infectious diseases. Further in vivo efficacy and safety studies are necessary to fully realize the therapeutic potential of this class of compounds.
References
- 1. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
in vivo validation of in vitro results for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
An extensive search of scientific literature reveals a notable absence of published in vivo validation studies for the specific compound 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. While the broader class of pyridinyl-thiazole derivatives has been the subject of various research endeavors, data directly comparing the in vitro and in vivo efficacy of this particular molecule is not publicly available. This guide, therefore, addresses the existing landscape of related compounds and outlines the general methodologies employed for such validation, providing a framework for the potential future assessment of this compound.
Lack of Specific Data for this compound
Despite a thorough review of scientific databases, no studies were identified that specifically detail the in vitro activities and subsequent in vivo validation of this compound. Research in this area has focused on structurally related analogs, exploring their therapeutic potential in various domains, including cancer and cardiovascular diseases. For instance, studies on N-substituted 2-(4-pyridinyl)thiazole carboxamides have shown promise as angiogenesis inhibitors, with both in vitro and in vivo data available for specific derivatives within that series. Similarly, other thiazole acetic acid derivatives have been evaluated for their cardiovascular effects. However, these findings cannot be directly extrapolated to the specific compound of interest.
A Framework for In Vivo Validation of In Vitro Results
Should this compound be investigated in the future, a typical workflow for the validation of in vitro findings in an in vivo setting would be followed. This process is crucial in drug discovery to ascertain the translational potential of a compound.
Caption: A generalized workflow for the in vivo validation of in vitro drug discovery results.
Hypothetical Experimental Protocols
Based on common practices for validating compounds with potential therapeutic effects, the following outlines the types of experiments that would be necessary.
In Vitro Assays
-
Target Engagement Assays: To confirm the compound interacts with its intended molecular target (e.g., a specific enzyme or receptor), techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) would be employed.
-
Cell-Based Assays: The effect of the compound on cellular processes would be quantified. For example, if the compound is a suspected anti-cancer agent, cell proliferation assays (e.g., MTT or CellTiter-Glo) on various cancer cell lines would be conducted to determine its IC50 (half-maximal inhibitory concentration).
-
Mechanism of Action Studies: To understand how the compound elicits its effects, further in vitro experiments such as Western blotting to measure changes in protein expression in relevant signaling pathways, or qPCR to assess changes in gene expression, would be performed.
In Vivo Studies
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model. This involves administering the compound and measuring its concentration in blood and tissues over time. PD studies would correlate these concentrations with a biological response.
-
Efficacy Studies in Animal Models: Based on the in vitro findings, an appropriate animal model of disease would be selected. For an anti-cancer compound, this would typically involve xenograft models where human cancer cells are implanted into immunocompromised mice. The compound would be administered, and tumor growth would be monitored over time and compared to a vehicle control group.
-
Toxicology Studies: To assess the safety profile of the compound, acute and chronic toxicology studies would be conducted in animals. This involves administering the compound at various doses and monitoring for any adverse effects, including changes in weight, behavior, and organ function through histopathological analysis.
Comparative Analysis with an Alternative Compound
While data for the target compound is unavailable, a comparison can be drawn with a structurally related compound for which both in vitro and in vivo data have been published: N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (Compound 3k) , an angiogenesis inhibitor.
| Parameter | In Vitro Results (Compound 3k) | In Vivo Results (Compound 3k) |
| Target | VEGFR2 signaling pathway | Angiogenesis in tumors |
| Assay | HUVEC colony formation & migration | A549 xenograft mouse model |
| Efficacy | Inhibition of HUVEC migration | Significant tumor growth inhibition |
| Potency | IC50 values in low micromolar range | Effective at 30 mg/kg/day |
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the VEGF signaling pathway, a common target for anti-angiogenic therapies.
Caption: Simplified VEGF signaling pathway and the inhibitory action of a representative pyridinyl-thiazole compound.
Conclusion
While a direct in vivo validation of the in vitro results for this compound cannot be provided due to a lack of published data, this guide offers a comprehensive overview of the necessary experimental framework for such an undertaking. By examining the methodologies applied to structurally similar compounds, researchers can anticipate the steps required to translate in vitro findings into a preclinical setting. The provided visualizations and comparative data for an alternative compound serve as a valuable reference for future investigations into the therapeutic potential of this and other novel pyridinyl-thiazole derivatives. Further research is warranted to explore the biological activities of this compound and to determine its potential for in vivo efficacy.
A Comparative Guide to the Structure-Activity Relationship of Pyridinyl-Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridinyl-thiazole analogs, with a primary focus on their anticancer properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel therapeutic agents.
I. Anticancer Activity: A Quantitative Comparison
The anticancer activity of pyridinyl-thiazole analogs has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values of representative pyridinyl-thiazole analogs, categorized by their primary molecular target.
Cytotoxicity against Cancer Cell Lines
Many pyridinyl-thiazole derivatives exhibit broad-spectrum cytotoxicity against different cancer cell lines. The structural modifications on both the pyridine and thiazole rings, as well as the linker connecting them, significantly influence their potency.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | 0.57 | [1][2] |
| HCT-116 | 1.2 | [1] | ||
| MCF-7 | 2.5 | [1] | ||
| 2 | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | Jurkat | 1.5 | [1] |
| SK-OV-3 | 7.8 | [1] | ||
| 3 | 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide | MCF-7 | 18.51 | |
| HepG2 | 20.16 | |||
| 4 | Ethyl 4-oxo-2-(2-(4-(2-oxo-2-(pyridin-2-ylamino)ethoxy)benzylidene)hydrazinyl)-4,5-dihydrothiazole-5-carboxylate | MCF-7 | 5.36 | |
| HepG2 | 6.78 |
SAR Insights:
-
The introduction of a propenone linker between the pyridinyl-thiazole core and a substituted phenyl ring (Compound 1 ) demonstrates potent activity, particularly against leukemia (HL-60) cells.[1][2]
-
Further modification of the propenone linker with a mercaptoacetylamino-benzoic acid ethyl ester group (Compound 2 ) retains significant cytotoxicity across different cancer cell lines.[1]
-
The nature of the substituent at the 5-position of the thiazole ring plays a crucial role. An ethyl carboxylate group (Compound 4 ) significantly enhances the cytotoxic effectiveness against MCF-7 and HepG2 cancer cells compared to an unsubstituted thiazolin-4-one ring (Compound 3 ).
Kinase Inhibition
Pyridinyl-thiazole analogs have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 5 (CYC116) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | 8.0 | |
| Aurora B | 9.2 | |||
| 6 | A 2,4-disubstituted pyrimidine derivative | Aurora A | 309 | |
| Aurora B | 293 |
SAR Insights:
-
The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold is a promising template for Aurora kinase inhibitors.
-
The presence of a substituent at the para-position of the aniline ring is correlated with the potency and selectivity of Aurora kinase inhibition.
-
Compound 5 (CYC116), with a morpholino group at the para-position, exhibits potent, low nanomolar inhibition of both Aurora A and B kinases.
SYK is a non-receptor tyrosine kinase involved in the signaling pathways of immune cells and has been implicated in certain hematological malignancies.
A series of 4-thiazolyl-2-phenylaminopyrimidines have been identified as potent SYK inhibitors, with lead optimization yielding compounds with nanomolar Ki values against SYK and effective inhibition in mast cell degranulation assays.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
| Compound ID | Target | IC50 (µM) | Target Cell Lines | Reference |
| 7 (A benzothiazole derivative) | PI3Ks and mTORC1 | 0.30–0.45 | MCF-7, U87 MG, A549, HCT116 | |
| 8 (A thiazole derivative) | PI3K/AKT/mTOR pathway | 0.50–4.75 | A549, MCF-7, U-87 MG, HCT-116 |
SAR Insights:
-
Benzothiazole derivatives containing a pyridine moiety have shown potent anti-proliferative activity by inhibiting both PI3Ks and mTORC1.
-
Thiazole scaffolds can be effectively utilized to develop dual inhibitors of the PI3K/AKT/mTOR pathway.
II. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridinyl-thiazole analogs and a general workflow for SAR studies.
References
Comparative Benchmarking of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic Acid Against Established 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid against well-characterized inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The inhibition of 15-PGDH, the key enzyme responsible for the degradation of prostaglandins, has emerged as a promising therapeutic strategy for tissue regeneration. By elevating levels of prostaglandins such as PGE2, 15-PGDH inhibitors can promote the repair and regeneration of various tissues.[1][2] This document summarizes the performance of known 15-PGDH inhibitors, presents detailed experimental protocols for comparative evaluation, and visualizes the underlying signaling pathway.
Quantitative Comparison of 15-PGDH Inhibitors
The following table summarizes the inhibitory potency of several known drugs and experimental compounds targeting 15-PGDH. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Target | IC₅₀ / Kᵢ | Cell-Based Activity | Therapeutic Potential |
| SW033291 | 15-PGDH | Kᵢapp = 0.1 nM[1][3] | Decreased cellular 15-PGDH activity by 85%[1] | Hematopoietic recovery, colitis, liver regeneration[1][2] |
| ML147 | 15-PGDH | IC₅₀ = 56 nM[4] | Not reported | Research tool for prostaglandin-signaling pathways[4] |
| 15-PGDH-IN-1 | 15-PGDH | IC₅₀ = 3 nM[4] | Not reported | Tissue repair and regeneration[4] |
| 15-PGDH-IN-2 | 15-PGDH | IC₅₀ = 0.274 nM[4] | Not reported | Hair loss, bone formation, ulcer healing, wound healing[4] |
| HW201877 | 15-PGDH | IC₅₀ = 3.6 nM[4] | Elevates PGE2 levels in A549 cells | Inflammatory bowel disease, idiopathic pulmonary fibrosis[4] |
| (R)-SW033291 | 15-PGDH | Not specified | Increases PGE2 levels | Tissue regeneration[4] |
Experimental Protocols
To benchmark this compound, a series of standardized assays should be conducted. These protocols are designed to determine its inhibitory activity against 15-PGDH and its effects on cellular prostaglandin levels.
In Vitro 15-PGDH Inhibition Assay
This assay determines the direct inhibitory effect of the test compound on recombinant human 15-PGDH.
-
Objective: To determine the IC₅₀ value of this compound for 15-PGDH.
-
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the reduction of NAD⁺ to NADH in the presence of the substrate, prostaglandin E₂ (PGE₂). The rate of NADH formation is quantified by the increase in absorbance at 340 nm.
-
Materials:
-
Recombinant human 15-PGDH
-
Prostaglandin E₂ (PGE₂)
-
β-NAD⁺
-
Tris-HCl buffer (pH 7.4)
-
Test compound (this compound) and known inhibitors (e.g., SW033291)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and recombinant 15-PGDH in each well of the microplate.
-
Add varying concentrations of the test compound or a known inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding PGE₂ to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes to monitor NADH production.
-
Calculate the initial reaction rates for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Cell-Based Prostaglandin E₂ (PGE₂) Measurement Assay
This assay assesses the ability of the test compound to increase PGE₂ levels in a cellular context.
-
Objective: To quantify the effect of this compound on intracellular and secreted PGE₂ levels.
-
Principle: Cells that endogenously express 15-PGDH are treated with the test compound. The inhibition of 15-PGDH will lead to an accumulation of its substrate, PGE₂. The concentration of PGE₂ in the cell lysate and culture medium is then measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
A549 cells (or other suitable cell line with high 15-PGDH expression)
-
Cell culture medium and supplements
-
Test compound and known inhibitors
-
PGE₂ ELISA kit
-
Cell lysis buffer
-
Microplate reader for ELISA
-
-
Procedure:
-
Seed A549 cells in 24-well plates and grow to confluence.
-
Replace the medium with fresh medium containing various concentrations of the test compound or a known inhibitor. Include a vehicle control.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Lyse the cells using a suitable lysis buffer and collect the lysate.
-
Measure the concentration of PGE₂ in both the supernatant and the cell lysate using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Normalize the PGE₂ concentration to the total protein content of the cell lysate.
-
Analyze the dose-dependent increase in PGE₂ levels.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 15-PGDH inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of 15-PGDH inhibition to increase intracellular PGE₂ levels.
Caption: Workflow for benchmarking a novel 15-PGDH inhibitor.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
peer-reviewed studies on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid
A comparative analysis of pyridin-2-yl-thiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, is presented below. While specific peer-reviewed data on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid is limited, this guide provides a broader comparison of the synthesis, biological activities, and performance of various pyridin-2-yl-thiazole derivatives based on available scientific literature. This information is intended for researchers, scientists, and professionals in drug development.
The synthesis of the pyridin-2-yl-thiazole scaffold is often achieved through the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of a thiourea or thioamide with an α-halocarbonyl compound. For pyridin-2-yl-thiazole derivatives, a common precursor is 1-(pyridin-2-yl)thiourea, which reacts with various α-haloketones to yield the desired thiazole ring system.[1] The general synthetic workflow can be visualized as follows:
References
Safety Operating Guide
Safe Disposal of 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid must adhere to stringent safety protocols to ensure personal and environmental safety during its disposal. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing immediate safety measures and logistical planning.
Immediate Safety and Handling Precautions
Table 1: Essential Personal Protective Equipment (PPE) and Safety Measures
| Protective Equipment | Specifications and Usage |
| Eye Protection | Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the chemical[1][2]. |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. In case of contamination, remove soiled clothing immediately[1]. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area[1][2]. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[1][3]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, regional, and national environmental regulations. The following protocol outlines the general steps for its safe disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong alkalis, or metals[3].
2. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
For small spills, carefully sweep up the solid material, or absorb liquids with an inert material (e.g., vermiculite, sand)[4].
-
Place the collected material into a suitable, closed container for disposal[4].
-
Ensure the area is well-ventilated during cleanup.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
3. Container Management:
-
The waste container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition[1][3][4].
-
Label the container clearly with the chemical name and associated hazards.
4. Final Disposal:
-
The disposal of the chemical waste must be handled by a licensed and approved waste disposal company[1][4][5].
-
Do not discharge the chemical into drains or the environment[2][4].
-
All disposal activities must be documented as per institutional and regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure a safe working environment.
References
Personal protective equipment for handling 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid
Essential Safety and Handling Guide for 2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on safety data for structurally related compounds, including pyridine and thiazole derivatives, to ensure a high level of safety in the laboratory.
Personal Protective Equipment (PPE)
Given the potential hazards associated with the pyridine and thiazole functional groups, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[1] | Protects against potential splashes of the chemical, which may cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves are recommended.[4][5] Butyl rubber gloves may also be suitable.[1] Avoid latex gloves.[5] | Provides a barrier against skin contact. Pyridine-containing compounds can be absorbed through the skin, and thiazole derivatives can cause skin irritation.[2][3][5] |
| Body Protection | A fully-buttoned lab coat is required.[1] Consider wearing chemical-resistant clothing for procedures with a higher risk of exposure. | Prevents contact with clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][4][5] A respirator may be necessary for large spills or in poorly ventilated areas.[1] | The compound may cause respiratory tract irritation.[2][3] A fume hood provides the primary means of exposure control. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[5]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[2] Use non-sparking tools if the compound is flammable.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
-
Waste Collection: Collect all waste material containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Disposal: Dispose of the chemical waste through a licensed chemical destruction facility.[7] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[7]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[2][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical advice if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. uwm.edu [uwm.edu]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
